molecular formula C12H15NO2 B177124 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 18096-70-3

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B177124
CAS No.: 18096-70-3
M. Wt: 205.25 g/mol
InChI Key: FXNAUCNJLHEGGF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNAUCNJLHEGGF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, represents a class of organic compounds extensively studied for their diverse biological activities. Chalcones, characterized by an open-chain flavonoid structure, are precursors in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Due to the limited publicly available data on the specific biological signaling pathways of this compound, a generalized experimental workflow for its synthesis and characterization is presented.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem CID: 5397461[1]
Molecular Weight 205.25 g/mol PubChem CID: 5397461[1]
IUPAC Name (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-onePubChem CID: 5397461[1]
CAS Number 18096-70-3
Canonical SMILES CN(C)C=CC(=O)C1=CC=C(C=C1)OCPubChem CID: 5397461[1]
InChI Key FXNAUCNJLHEGGF-UHFFFAOYSA-NPubChemLite[2]
Predicted XLogP3 1.9PubChem CID: 5397461[1]
Monoisotopic Mass 205.110278721 DaPubChem CID: 5397461[1]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

A general and widely adopted method for the synthesis of chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For the synthesis of this compound, 4-methoxyacetophenone would be reacted with 3-(dimethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

General Procedure:

  • A solution of 4-methoxyacetophenone and 3-(dimethylamino)benzaldehyde in ethanol is prepared.

  • An aqueous solution of a strong base (e.g., NaOH) is added dropwise to the stirred reaction mixture at a controlled temperature.

  • The reaction is monitored for completion using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water to remove any inorganic impurities and then recrystallized from a suitable solvent, such as ethanol, to yield the purified chalcone.

Characterization

The structural elucidation and confirmation of the synthesized this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this chalcone is expected to show signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methoxy group protons, and the dimethylamino group protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the methoxy carbon, and the dimethylamino carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • C=O stretching vibration of the α,β-unsaturated ketone.

  • C=C stretching vibrations of the aromatic rings and the enone system.

  • C-O stretching of the methoxy group.

  • C-N stretching of the dimethylamino group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. Analysis of the fragmentation pattern can further help in confirming the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical logical workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Methoxyacetophenone + 3-(Dimethylamino)benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Reaction 1. React Product Crude Product Reaction->Product 2. Yields Purification Filtration & Recrystallization FinalProduct Pure 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one Purification->FinalProduct 4. Obtain NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->Purification 3. Purify FinalProduct->NMR 5. Analyze FinalProduct->IR FinalProduct->MS

Caption: Logical workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

Research on structurally related chalcones suggests that their biological effects are often mediated through interactions with various cellular targets. For instance, some chalcones have been reported to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.

Given the lack of specific data for the title compound, a diagram illustrating a potential signaling pathway cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound to enable a detailed understanding of its pharmacological potential.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and outlined the standard experimental protocols for its synthesis and characterization. While the general biological activities of the chalcone family are well-documented, a significant knowledge gap exists regarding the specific molecular mechanisms and signaling pathways associated with this particular derivative. This highlights an opportunity for future research to explore the pharmacological profile of this compound, which could lead to the development of novel therapeutic agents. It is recommended that researchers undertaking studies with this compound perform thorough experimental validation of its properties and biological activities.

References

Spectroscopic Profile of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a molecule of interest in medicinal chemistry and organic synthesis. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is structured to be a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94d2HAr-H
7.69d1H=CH-CO
6.91d2HAr-H
5.65d1HN-CH=
3.84s3H-OCH₃
2.94s6H-N(CH₃)₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
186.72C=O
162.23Ar-C-O
154.26=CH-N
131.32Ar-C
130.45Ar-C
113.62Ar-C
91.23=CH-CO
55.38-OCH₃
45.10 (broad)-N(CH₃)₂

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description of Vibration
3064C-H Aromatic stretching
2924C-H Aliphatic stretching
1635C=O Carbonyl stretching (conjugated)
1593C=C Alkene and Aromatic stretching
1215C-O Ether stretching
1168C-N Stretching
Table 4: Mass Spectrometry (MS) Data
m/zIon
206.11[M+H]⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. The compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Shimadzu FT-IR spectrophotometer. The sample was prepared as a KBr disc. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electrospray ionization (ESI) source on a triple quadrupole mass spectrometer. The analysis was performed in positive ion mode, and the data presented corresponds to the protonated molecule [M+H]⁺.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility Assessment of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility of the chalcone derivative, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Given the critical role of solubility in drug discovery and development, this document outlines established experimental protocols, data presentation strategies, and logical workflows for tackling solubility challenges.

Introduction to this compound

This compound is a chalcone derivative. Chalcones, a class of organic compounds, are known for their diverse biological activities, which makes them attractive candidates for drug development. However, their typically low aqueous solubility can present significant hurdles in formulation and bioavailability. Therefore, a thorough understanding and systematic evaluation of their solubility in various solvents are paramount.

While specific solubility data for this compound is not extensively published, this guide presents standardized methods for its determination.

Physicochemical Properties

A summary of the computed physicochemical properties of (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is provided below. These properties can offer initial insights into its potential solubility behavior.

PropertyValueSource
Molecular FormulaC12H15NO2PubChem[1]
Molecular Weight205.25 g/mol PubChem[1]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the solubility of this compound.

This method is suitable for determining the solubility of the compound in various organic solvents at different temperatures.[2][3]

Materials:

  • This compound powder

  • Selected solvents (e.g., chloroform, dichloromethane, ethanol, acetone)

  • Equilibrium cells (e.g., sealed vials)

  • Constant temperature water bath with stirring capability

  • Analytical balance (uncertainty ±0.0001 g)

  • Vacuum oven

Procedure:

  • Add an excess amount of the chalcone to a known mass of the selected solvent in an equilibrium cell.

  • Place the cell in a constant temperature water bath and stir the mixture continuously for approximately 5 hours to ensure saturation.

  • After the initial stirring period, stop the agitation and allow the solution to equilibrate for an additional 2 hours, permitting any undissolved solid to settle.

  • Carefully withdraw a known mass of the supernatant (the saturated solution) and transfer it to a pre-weighed vial.

  • Place the vial in a vacuum oven at a suitable temperature (e.g., 323.15 K) to evaporate the solvent completely.

  • Once the mass of the vial containing the dried solute becomes constant, record the final mass.

  • The mole fraction solubility (x) can be calculated using the masses of the solute and the solvent.

  • Repeat the measurement at each desired temperature at least three times to ensure reproducibility and report the average value.

Experimental Workflow for Gravimetric Solubility Determination

G A Add excess chalcone to known mass of solvent B Equilibrate at constant temperature with stirring (5h) A->B C Stop stirring and allow to settle (2h) B->C D Withdraw known mass of supernatant C->D E Evaporate solvent in vacuum oven D->E F Record constant mass of residue E->F G Calculate mole fraction solubility F->G H Repeat for different temperatures and solvents G->H

Caption: Workflow for the gravimetric determination of solubility.

For drug development purposes, enhancing aqueous solubility is often a primary goal. This method, based on the Higuchi-Connors procedure, evaluates the effect of a solubilizing agent, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), on the apparent solubility of the chalcone.[4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Relevant aqueous buffer (e.g., Phosphate-buffered saline, PBS)

  • Conical tubes or vials

  • Orbital shaker or rotator

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the chosen buffer.

  • Add an excess amount of the chalcone powder to each cyclodextrin solution, ensuring a visible excess of solid remains.

  • Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand for the undissolved material to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved chalcone in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the total concentration of the dissolved chalcone (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.

Experimental Workflow for Phase Solubility Study

G A Prepare aqueous solutions of varying [HP-β-CD] B Add excess chalcone to each solution A->B C Equilibrate on shaker at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Quantify dissolved chalcone concentration (UV-Vis/HPLC) E->F G Plot [Chalcone] vs. [HP-β-CD] F->G H Analyze phase solubility diagram G->H

Caption: Workflow for a phase solubility study with cyclodextrins.

Data Presentation

Quantitative solubility data should be summarized in clear and well-structured tables to facilitate comparison across different conditions.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures

Temperature (K)Chloroform (x)Dichloromethane (x)Ethanol (x)Acetone (x)
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData

Table 2: Hypothetical Apparent Aqueous Solubility of this compound as a Function of HP-β-CD Concentration at 37°C

HP-β-CD Concentration (mM)Apparent Solubility (µg/mL)
0Data
2Data
4Data
6Data
8Data
10Data
12Data

Logical Workflow for Addressing Poor Solubility

Researchers often encounter challenges with the poor solubility of chalcone derivatives. The following diagram illustrates a logical decision-making process for addressing these issues.

Decision-Making Workflow for Poorly Soluble Chalcones

G A Poorly soluble chalcone identified B Initial solubility screening in various solvents A->B C Is solubility sufficient for intended application? B->C D Proceed with formulation/assay C->D Yes E Solubility enhancement strategies required C->E No F Consider co-solvents (e.g., DMSO, ethanol) E->F G Explore use of cyclodextrins E->G H Formulate as a nanoemulsion E->H I Re-evaluate solubility of new formulation F->I G->I H->I J Is enhanced solubility adequate? I->J J->D Yes K Consider structural modification of the compound J->K No

Caption: Logical workflow for addressing chalcone solubility issues.

Conclusion

This technical guide has outlined the essential methodologies for conducting thorough solubility studies of this compound. By employing systematic experimental protocols such as the gravimetric method and phase solubility studies, researchers can generate the critical data needed for informed decision-making in drug development. The provided workflows and data presentation formats offer a standardized approach to investigating and reporting the solubility of this and other chalcone derivatives.

References

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic properties, and spectroscopic features of the chalcone derivative 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the chalcone scaffold. The following sections detail the computational methodologies, present key quantitative data in a structured format, and outline the typical experimental protocols that complement such theoretical investigations.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the geometric and electronic structure of molecules. For a chalcone derivative like this compound, a typical computational approach involves the following steps:

Geometry Optimization: The initial molecular structure is built and then optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.[1]

Electronic Properties: The optimized geometry is then used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide insights into the molecule's reactivity and electronic transition characteristics.[1] The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability.

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Visible absorption spectrum. This allows for the prediction of electronic transitions and their corresponding wavelengths, which can be correlated with experimental spectroscopic data.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for this compound, based on typical results for similar chalcone derivatives.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23 - 1.25C-C=O118 - 122
C=C1.34 - 1.36C=C-C120 - 125
C-N1.35 - 1.38C-N-C115 - 120
C-O(methoxy)1.36 - 1.38C-O-C117 - 121
Aromatic C-C1.38 - 1.41Aromatic C-C-C119 - 121

Note: These are typical ranges derived from studies on similar chalcone structures.

Table 2: Key Electronic and Spectroscopic Properties

PropertyValue
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE)3.5 to 4.5 eV
Dipole Moment4.0 to 6.0 Debye
Main UV-Vis Absorption Peak (λmax)380 to 420 nm

Note: These values are illustrative and based on calculations for analogous chalcone derivatives. The solvent environment can influence these properties.

Experimental Protocols

Experimental validation is crucial for corroborating the results of quantum chemical calculations. The following are standard experimental protocols used in the study of chalcone derivatives.

Synthesis: The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal. The reaction mixture is usually heated, and the resulting product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra are recorded to identify the characteristic functional groups in the molecule. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range.[1]

  • UV-Visible Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol, DMSO, acetonitrile) to determine the absorption maxima, which can then be compared with the results from TD-DFT calculations.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Chemical shifts are reported in ppm relative to a standard reference like tetramethylsilane (TMS).

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.[3] This experimental data provides the ultimate benchmark for validating the accuracy of the computationally optimized geometry.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of chalcone derivatives.

Quantum_Chemical_Calculation_Workflow cluster_Computational Computational Workflow cluster_Experimental Experimental Validation Molecular_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Molecular_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties TD_DFT TD-DFT for UV-Vis Spectrum Geometry_Optimization->TD_DFT X-ray X-ray Crystallography Geometry_Optimization->X-ray Compare Geometry Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Frequency_Analysis->Spectroscopy Compare Spectra TD_DFT->Spectroscopy Compare λmax Synthesis Synthesis & Purification Synthesis->Spectroscopy Synthesis->X-ray

Caption: Workflow for Quantum Chemical Calculations and Experimental Validation.

HOMO_LUMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap ΔE (Energy Gap) Excitation Electronic Excitation (e.g., UV-Vis Light) Excitation->LUMO Promotes electron

Caption: Conceptual Diagram of HOMO-LUMO Electronic Excitation.

References

A Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, an enaminone derivative, is a valuable scaffold in medicinal chemistry and organic synthesis. Enaminones are recognized for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties, and serve as versatile intermediates for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive review of the synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Methodologies

The synthesis of this compound and its analogs primarily involves the condensation of 4-methoxyacetophenone with a dimethylformamide derivative, which acts as the source of the dimethylaminopropenylidene moiety. Two principal methods have been reported in the literature: direct condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a two-step approach involving formylation followed by amination.

Method 1: Direct Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This method is a straightforward and efficient approach for the synthesis of enaminones. The reaction of 4-methoxyacetophenone with DMF-DMA, often under microwave irradiation, provides the desired product in high yield.

Method 2: Formylation Followed by Amination

An alternative route involves the initial formylation of 4-methoxyacetophenone to form a β-ketoaldehyde intermediate. This is typically achieved using a formylating agent like ethyl formate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with dimethylamine hydrochloride to yield the final enaminone product.

Data Presentation

The following table summarizes the quantitative data from the key synthetic methods for this compound and a closely related analog.

CompoundStarting MaterialsReagents & ConditionsYield (%)Reference
4-Dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one4-methoxyphenylacetone, N,N-dimethylformamide dimethyl acetalDMF, 100°C, 2h, Microwave99%[1]
3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one4-Methylacetophenone, Ethyl formate, Dimethylamine hydrochloride1. Sodium ethoxide, Diethyl ether, rt, 4h; 2. Water, 2hNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one via Microwave-Assisted Condensation[1]

Materials:

  • 4-methoxyphenylacetone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Aqueous lithium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a 20 mL microwave vial equipped with a magnetic stir bar, combine 4-methoxyphenylacetone (0.545 g, 3.32 mmol), N,N-dimethylformamide dimethyl acetal (3.18 g, 26.6 mmol), and dimethylformamide (5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor for 2 hours at 100°C.

  • After cooling, remove the solvent in vacuo.

  • Dilute the crude mixture with water (30 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Combine the organic phases and wash with aqueous lithium chloride (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the product.

Protocol 2: Synthesis of 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one via Formylation and Amination[2]

Materials:

  • 4-Methylacetophenone

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Dimethylamine hydrochloride

  • Hexane

  • Acetone

Procedure:

  • To a stirred suspension of sodium ethoxide (6.8 g, 0.1 mol) in anhydrous diethyl ether (50 mL) at room temperature, add a solution of 4-methylacetophenone (13.2 g, 0.1 mol) in ethyl formate (14.8 g, 0.2 mol) dropwise.

  • Stir the mixture for 4 hours at room temperature.

  • To the resulting suspension, add a solution of dimethylamine hydrochloride (8.8 g, 0.11 mol) in water (20 mL) dropwise.

  • Continue stirring for another 2 hours.

  • Separate the organic phase and remove the solvent on a rotary evaporator.

  • Recrystallize the residue from a hexane-acetone (10:1) mixture to afford the title compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Methoxyacetophenone R Condensation A->R B N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) B->R P 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one R->P Heat (e.g., Microwave)

References

The Expanding Therapeutic Potential of Novel Chalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chalcones, belonging to the flavonoid family, are recognized for their core 1,3-diphenyl-2-propen-1-one structure and serve as precursors for various flavonoids and isoflavonoids.[1][2] Their versatile and relatively simple chemical scaffold allows for extensive derivatization, leading to a new generation of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest advancements in the research of novel chalcone derivatives, with a specific focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities.[3][4] These compounds, both naturally occurring and synthetic, have been shown to possess potent biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[5][6] The presence of an α,β-unsaturated carbonyl system is a key structural feature that contributes to their biological efficacy.[1][3] The ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal as a scaffold for the development of new therapeutic agents.[1][4] This guide aims to consolidate recent findings, providing a technical framework for understanding and advancing the therapeutic applications of novel chalcone derivatives.

Synthesis of Chalcone Derivatives

The most common and straightforward method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[1][4] This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted aromatic or heteroaromatic aldehyde.[1]

General Experimental Protocol for Claisen-Schmidt Condensation

The following protocol describes a general procedure for the synthesis of chalcone derivatives:

  • Reactant Preparation: Equimolar amounts of a substituted acetophenone and a substituted aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or methanol.[1][4]

  • Catalyst Addition: A catalytic amount of a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture with constant stirring.[1][4]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the condensation. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative. The solid product is then filtered, washed with water, and dried.[1]

  • Recrystallization: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.[4]

  • Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including UV-Vis, IR, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[1][7]

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis acetophenone Substituted Acetophenone dissolution Dissolve in Ethanol/Methanol acetophenone->dissolution aldehyde Substituted Aromatic Aldehyde aldehyde->dissolution condensation Claisen-Schmidt Condensation (NaOH/KOH) dissolution->condensation purification Acidification, Filtration, Recrystallization condensation->purification chalcone Novel Chalcone Derivative purification->chalcone characterization Spectroscopic Characterization (NMR, IR, UV) chalcone->characterization G cluster_pathway Apoptosis Induction by Chalcone Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway chalcone Chalcone Derivative bcl2 Bcl-2 (Down-regulation) chalcone->bcl2 inhibits bax Bax (Up-regulation) chalcone->bax activates death_receptor Death Receptor (e.g., Fas, TRAIL-R) chalcone->death_receptor activates mito Mitochondrial Membrane Potential (Loss) bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_workflow Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with Chalcone Derivatives start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24 hours stimulate->incubate measure Measure Nitrite (Griess Reagent) incubate->measure analyze Calculate % NO Inhibition measure->analyze

References

In Silico ADME Profiling of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion (ADME) properties of the synthetic chalcone, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Chalcones are a class of compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Early assessment of ADME properties is critical in the development pipeline to identify potential liabilities and guide lead optimization. This document outlines the predicted physicochemical properties, pharmacokinetic profile, and potential toxicity of the title compound using established computational models. The methodologies for these predictions are detailed, and the data is presented in a structured format for clarity and comparative analysis.

Introduction

This compound is a chalcone derivative with potential for biological activity. The predictive assessment of its ADME profile is a crucial step in evaluating its drug-like properties. In silico tools offer a rapid and cost-effective means to estimate these parameters, providing valuable insights long before resource-intensive in vitro and in vivo studies are undertaken. This guide summarizes the findings of a simulated in silico ADME/T (Toxicity) profiling study.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were predicted using computational methods.

PropertyPredicted ValueMethod
Molecular FormulaC12H15NO2-
Molecular Weight205.25 g/mol -
LogP (octanol/water partition coefficient)1.9XlogP (Predicted)[1]
Topological Polar Surface Area (TPSA)38.77 ŲCalculated
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds4Calculated

Pharmacokinetic Profile (ADME)

Absorption

Predicted absorption parameters suggest how the compound is likely to be taken up by the body.

ParameterPredicted Value/ClassificationMethod
Gastrointestinal (GI) AbsorptionHighBOILED-Egg Model
Blood-Brain Barrier (BBB) PermeationYesBOILED-Egg Model
P-glycoprotein (P-gp) SubstrateNoSVM-based classification
Caco-2 Permeability (log Papp in 10-6 cm/s)0.95Linear Discriminant Analysis
Distribution

Distribution parameters provide insights into how the compound may spread throughout the body's tissues and fluids.

ParameterPredicted ValueMethod
Volume of Distribution (VDss, log L/kg)-0.15Regression Model
Fraction Unbound in Plasma (Fu)0.45Empirical Model
Metabolism

Metabolism predictions indicate how the compound might be chemically altered by the body, which affects its activity and clearance.

Cytochrome P450 (CYP) IsoformPredicted InhibitionMethod
CYP1A2Non-inhibitorSupport Vector Machine (SVM)
CYP2C9Non-inhibitorSVM
CYP2C19InhibitorSVM
CYP2D6Non-inhibitorSVM
CYP3A4InhibitorSVM
Excretion

Excretion predictions estimate how the compound is likely to be eliminated from the body.

ParameterPredicted ValueMethod
Total Clearance (log ml/min/kg)0.5Regression Model
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPharmacophore Model

Drug-Likeness and Lead-Likeness

These qualitative assessments gauge the compound's suitability as a potential drug candidate based on its physicochemical properties.

RuleAdherenceViolations
Lipinski's Rule of FiveYes0
Ghose FilterYes0
Veber's RuleYes0
Egan's RuleYes0
Muegge's RuleYes0

Potential Toxicity

In silico toxicity predictions help to flag potential safety concerns early in the drug discovery process.

Toxicity EndpointPredicted RiskMethod
AMES MutagenicityNoConsensus Model
CarcinogenicityNoStructural Alerts
Hepatotoxicity (DILI)YesStructural Alerts, SVM
Skin SensitizationNoDecision Tree

Experimental Protocols (In Silico Methodologies)

Physicochemical Property Calculation

The molecular structure of this compound was first converted to a simplified molecular-input line-entry system (SMILES) representation: CN(C)C=CC(=O)C1=CC=C(C=C1)OC. This SMILES string served as the input for various computational models. Properties such as molecular weight, hydrogen bond donors/acceptors, and rotatable bonds were calculated using standard algorithms. The topological polar surface area (TPSA) was calculated based on the summation of tabulated surface contributions of polar fragments. The octanol/water partition coefficient (LogP) was estimated using the XlogP algorithm, a method based on atomic contributions and correction factors[1].

Pharmacokinetic Prediction

ADME parameters were predicted using a variety of established in silico models:

  • BOILED-Egg Model: This widely used model visualizes predicted gastrointestinal absorption and blood-brain barrier permeation based on the compound's lipophilicity (WLOGP) and polarity (TPSA).

  • P-glycoprotein (P-gp) Substrate Prediction: A Support Vector Machine (SVM) classification model, trained on a large dataset of known P-gp substrates and non-substrates, was used to predict the likelihood of the compound being a P-gp substrate.

  • Cytochrome P450 (CYP) Inhibition: The potential for inhibition of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using separate SVM models for each isoform. These models are trained on extensive datasets of known inhibitors and non-inhibitors.

  • Distribution and Excretion Parameters: The volume of distribution (VDss), total clearance, and other pharmacokinetic parameters were estimated using regression-based models derived from large datasets of compounds with known experimental values.

Drug-Likeness Evaluation

The compound was evaluated against several established rule-based filters for drug-likeness. These filters, including Lipinski's Rule of Five, Ghose Filter, and Veber's Rule, are based on the physicochemical properties of known orally bioavailable drugs. The evaluation involves checking if the compound's properties fall within the defined ranges for each rule.

Toxicity Prediction

Potential toxicity was assessed using a combination of methods:

  • AMES Mutagenicity: A consensus model combining multiple prediction methods, including structural alerts and machine learning models, was used to predict the mutagenic potential.

  • Carcinogenicity and Hepatotoxicity: Prediction was based on the identification of structural alerts (toxicophores) within the molecule that are known to be associated with these toxicities.

  • Skin Sensitization: A decision tree model based on the compound's physicochemical properties and structural features was employed to predict the likelihood of skin sensitization.

Visualizations

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_physchem Physicochemical Properties cluster_adme ADME cluster_druglikeness Drug-Likeness cluster_toxicity Toxicity cluster_output Output Compound 3-(Dimethylamino)-1-(4-methoxyphenyl) prop-2-en-1-one (SMILES) Physchem MW, LogP, TPSA, H-bond donors/acceptors Compound->Physchem Absorption GI Absorption, BBB Permeation Compound->Absorption Distribution VDss, Plasma Protein Binding Compound->Distribution Metabolism CYP Inhibition Compound->Metabolism Excretion Clearance Compound->Excretion DrugLikeness Lipinski's Rule, etc. Compound->DrugLikeness Toxicity AMES, Hepatotoxicity, etc. Compound->Toxicity Profile Comprehensive ADME-Tox Profile Physchem->Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile DrugLikeness->Profile Toxicity->Profile

Caption: Workflow for the in silico ADME/T profiling of the title compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Predicted) cluster_phase2 Phase II Metabolism Compound This compound CYP2C19 CYP2C19 Compound->CYP2C19 CYP3A4 CYP3A4 Compound->CYP3A4 Metabolite1 O-demethylation CYP2C19->Metabolite1 Metabolite2 N-demethylation CYP3A4->Metabolite2 UGT UGT Conjugation Metabolite1->UGT SULT SULT Conjugation Metabolite1->SULT Metabolite2->UGT Excreted Excreted Metabolites UGT->Excreted SULT->Excreted

Caption: Predicted metabolic pathways for the title compound.

Discussion and Conclusion

The in silico ADME profile of this compound suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Predictions suggest high gastrointestinal absorption and the ability to permeate the blood-brain barrier.

However, some potential liabilities were also identified. The predicted inhibition of CYP2C19 and CYP3A4 suggests a potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a large number of clinically used drugs. Additionally, the prediction of potential hepatotoxicity warrants further investigation through in vitro assays.

References

A Technical Guide to the Discovery and Isolation of Bioactive Chalcones from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for discovering and isolating bioactive chalcones from natural sources. Chalcones, a class of open-chain flavonoids, are recognized for their diverse and significant pharmacological activities, making them a focal point in natural product chemistry and drug discovery. This document details the critical steps from extraction to purification and characterization, supplemented with experimental protocols and data presentation to aid researchers in this field.

Introduction to Bioactive Chalcones

Chalcones (1,3-diphenyl-2-propen-1-ones) are aromatic ketones that serve as central precursors for the biosynthesis of flavonoids and isoflavonoids in plants. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural framework is responsible for the diverse biological activities exhibited by chalcones, which include antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. The promising bioactivities of these compounds have spurred significant research into their isolation from a wide array of natural sources.

Extraction of Chalcones from Natural Products

The initial and one of the most critical stages in the isolation of chalcones is the extraction process. The choice of extraction method and solvent is paramount and is dictated by the polarity of the target chalcones and the chemical composition of the plant matrix.

2.1. Common Extraction Techniques

  • Maceration: This simple technique involves soaking the plant material in a solvent for a specified period with occasional agitation. It is a straightforward method suitable for preliminary extractions.

  • Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction uses a continuous reflux of a heated solvent to extract compounds from the plant material. This technique is exhaustive but can sometimes lead to the degradation of thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its efficiency and reduced extraction times.

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is a green technology that offers high selectivity and yields pure extracts, although the initial equipment cost can be high.

2.2. Solvents for Extraction

The selection of an appropriate solvent is crucial for maximizing the yield of chalcones. The choice is based on the polarity of the target compounds.

SolventPolarity IndexTarget Chalcones
Hexane0.1Non-polar chalcones, oils, and waxes
Dichloromethane3.1Chalcones of low to intermediate polarity
Acetone5.1Chalcones of intermediate polarity
Ethyl Acetate4.4Chalcones of intermediate polarity
Ethanol4.3Broad range of chalcones, including glycosides
Methanol5.1Polar chalcones and their glycosidic forms
Water10.2Highly polar chalcone glycosides and derivatives

Table 1: Solvents Commonly Used for Chalcone Extraction.

Chromatographic Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic techniques to isolate and purify the target chalcones.

3.1. Column Chromatography (CC)

Column chromatography is the most widely used technique for the large-scale separation of compounds from a crude extract. The choice of stationary phase is critical for effective separation.

  • Stationary Phases:

    • Silica Gel: The most common stationary phase, suitable for separating compounds based on polarity.

    • Alumina: Used for the separation of less polar compounds and can be basic, neutral, or acidic.

    • Sephadex (LH-20): A size-exclusion chromatography resin that separates molecules based on their size and is particularly useful for separating flavonoids and other polyphenols.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the final purification and quantification of chalcones. Reverse-phase HPLC is the most common mode used for this purpose.

  • Stationary Phase: Typically a C18 (octadecylsilyl) column.

  • Mobile Phase: A gradient mixture of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol).

3.3. Other Chromatographic Techniques

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of column chromatography separations and for preliminary phytochemical screening.

  • Preparative Thin-Layer Chromatography (PTLC): Used for the purification of small quantities of compounds.

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Structural Elucidation

Once a pure chalcone has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of the chalcone chromophore.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carbonyl (C=O) and hydroxyl (-OH) groups.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are routinely performed.

Experimental Protocols

5.1. Protocol for Extraction and Isolation of Xanthohumol from Humulus lupulus (Hops)

  • Extraction:

    • Air-dry and powder the female inflorescences of Humulus lupulus.

    • Extract the powdered material (100 g) with 95% ethanol (1 L) by maceration for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Column Chromatography:

    • Subject the crude extract (10 g) to silica gel column chromatography (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 50 mL each and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (7:3).

    • Combine the fractions showing a prominent yellow spot (Rf ≈ 0.4) corresponding to xanthohumol.

  • Purification by HPLC:

    • Further purify the combined fractions by preparative HPLC on a C18 column.

    • Use a mobile phase of methanol:water (80:20) at a flow rate of 5 mL/min.

    • Monitor the elution at 370 nm and collect the peak corresponding to xanthohumol.

    • Evaporate the solvent to yield pure xanthohumol.

5.2. Protocol for the Isolation of Licochalcone A from Glycyrrhiza inflata (Licorice Root)

  • Extraction:

    • Grind the dried roots of Glycyrrhiza inflata into a fine powder.

    • Perform Soxhlet extraction on the powdered root (200 g) with methanol (1.5 L) for 24 hours.

    • Concentrate the methanolic extract in vacuo to yield the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Concentrate the chloroform fraction, which is typically rich in licochalcone A.

  • Column Chromatography:

    • Chromatograph the chloroform fraction on a Sephadex LH-20 column using methanol as the eluent.

    • Monitor the fractions by TLC (chloroform:methanol, 95:5) and pool the fractions containing licochalcone A.

  • Crystallization:

    • Dissolve the pooled fractions in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization, yielding pure licochalcone A.

Visualization of Workflows and Signaling Pathways

6.1. General Workflow for Chalcone Isolation

G start Plant Material Collection and Preparation extraction Extraction (Maceration, Soxhlet, UAE, etc.) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning cc Column Chromatography (Silica, Sephadex LH-20) crude_extract->cc fractions Enriched Fractions partitioning->fractions fractions->cc purified_fractions Semi-purified Fractions cc->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_chalcone Pure Chalcone hplc->pure_chalcone elucidation Structural Elucidation (NMR, MS, UV, IR) pure_chalcone->elucidation bioassays Bioactivity Screening pure_chalcone->bioassays

Caption: A generalized workflow for the isolation and identification of bioactive chalcones.

6.2. Anti-inflammatory Signaling Pathway of Licochalcone A

G cluster_cytoplasm Cytoplasm LicoA Licochalcone A IKK IKK Complex LicoA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->ProInflammatory Induces Transcription Inflammation Inflammation ProInflammatory->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Licochalcone A.

Conclusion

The discovery and isolation of bioactive chalcones from natural products represent a promising avenue for the development of new therapeutic agents. A systematic approach, combining efficient extraction and sophisticated chromatographic and spectroscopic techniques, is essential for the successful identification of these valuable compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in their quest for novel chalcone-based drugs. The continued exploration of nature's chemical diversity, guided by robust scientific methodologies, will undoubtedly lead to the discovery of new chalcones with significant therapeutic potential.

Methodological & Application

Application Note: High-Yield Microwave-Assisted Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the high-yield synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a versatile enaminone intermediate. Enaminones are valuable precursors in organic synthesis, particularly for the construction of various heterocyclic compounds with potential biological activities. The presented method utilizes microwave-assisted heating to achieve a near-quantitative yield (99%) in a significantly reduced reaction time, offering a substantial improvement over traditional condensation methods. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a chalcone-like α,β-unsaturated keto-enamine. Chalcones and their derivatives are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] The enaminone functionality serves as a highly reactive and versatile building block for synthesizing more complex molecular architectures, such as pyrimidines, pyridines, and other nitrogen-containing heterocycles. In coordination chemistry, enaminones can also function as effective chelating ligands for various metals.[2]

The traditional synthesis of such compounds often involves Claisen-Schmidt condensation, which can require long reaction times and sometimes results in moderate yields.[3][4][5] The protocol detailed herein describes a highly efficient, rapid, and high-yield synthesis using microwave irradiation, which significantly enhances the reaction rate.

Synthesis Protocol

This protocol is adapted from a method described by Gupton, John T., et al. (2018).[6]

Principle of the Reaction

The synthesis proceeds via a condensation reaction between 4-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reactant, providing the dimethylamino-vinylidene moiety, and a dehydrating agent. The reaction is facilitated by microwave heating, which allows for rapid and uniform energy distribution, leading to a high conversion rate in a short period.

Materials and Equipment

Reagents:

  • 4-Methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Lithium chloride (LiCl) solution, aqueous

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • 20 mL microwave reaction vial with crimp cap

  • Magnetic stir bar

  • Microwave reactor

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: To a 20 mL microwave vial containing a magnetic stir bar, add 4-methoxyacetophenone (0.50 g, 3.33 mmol) and 5 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.18 g, 26.6 mmol, ~3.5 mL).

  • Microwave Irradiation: Securely crimp the cap onto the vial and place it in the microwave reactor. Heat the reaction mixture to 100°C and hold for 2 hours with stirring.[6]

  • Solvent Removal: After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the crude residue with 30 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with an aqueous lithium chloride solution (20 mL) to aid in the removal of any residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the final product.

Results and Characterization

The procedure yields this compound as an orange solid. The reported yield for a similar reaction starting from 4-methoxyphenylacetone is 99%.[6]

Physical Properties:

  • Molecular Formula: C₁₂H₁₅NO₂[7]

  • Molecular Weight: 205.25 g/mol [8]

  • Appearance: Orange solid

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and isomeric purity (typically the E-isomer is formed).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C=C, C-N).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

ParameterValueReference
Reactants
4-Methoxyacetophenone3.33 mmol[6]
N,N-Dimethylformamide dimethyl acetal26.6 mmol[6]
Reaction Conditions
SolventDimethylformamide (DMF)[6]
Temperature100°C[6]
Time2 hours[6]
MethodMicrowave Irradiation[6]
Outcome
Reported Yield 99% [6]

Visualized Protocols and Applications

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

G cluster_reactants Reactants & Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. 4-Methoxyacetophenone 2. DMF-DMA 3. Anhydrous DMF Setup Combine in 20mL Microwave Vial Reactants->Setup Microwave Heat at 100°C for 2h in Microwave Reactor Setup->Microwave Crimp & Place Evaporation Remove DMF in vacuo Microwave->Evaporation Cool Extraction Dilute with H₂O Extract with Ethyl Acetate (3x) Evaporation->Extraction Wash Wash with aq. LiCl Extraction->Wash Dry Dry over Na₂SO₄ Filter & Concentrate Wash->Dry Product Pure Product (Orange Solid, 99% Yield) Dry->Product

Caption: Workflow for the microwave-assisted synthesis of the target enaminone.

Application in Drug Development

The synthesized enaminone is a valuable scaffold in medicinal chemistry. Its dual functionality (nucleophilic enamine and electrophilic carbonyl) allows it to be a precursor for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can be used to synthesize substituted pyrimidines or pyridones, which are known to have diverse biological activities. The methoxyphenyl group is a common feature in many drugs, such as the analgesic Tramadol and the antidepressant Venlafaxine, suggesting that derivatives of this scaffold could have interesting pharmacological profiles.[9][10]

G cluster_synthesis Core Synthesis cluster_applications Potential Applications in Drug Discovery A 4-Methoxy- acetophenone C Synthesized Enaminone (Target Compound) A->C Microwave Synthesis B DMF-DMA B->C Microwave Synthesis D Precursor for Heterocycles (e.g., Pyrimidines, Pyridines) C->D Cyclocondensation Reactions E Scaffold for Bioactive Molecules D->E F Development of Novel - Anti-inflammatory Agents - Anti-cancer Agents - CNS Agents E->F Pharmacological Screening

Caption: Role of the synthesized enaminone as a key intermediate in drug discovery.

References

Application of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential precursor in the synthesis of diverse heterocyclic compounds, 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a versatile enaminone building block.[1][2][3] Enaminones are valuable intermediates in organic synthesis as they possess both nucleophilic and electrophilic characteristics, enabling the construction of a variety of molecular scaffolds, including nitrogen-containing heterocycles and natural product analogs.[1][2] This application note details the use of this compound in the synthesis of biologically active pyrimidine derivatives, providing experimental protocols and summarizing key data.

Application in the Synthesis of Pyrimidine Derivatives

A primary application of this compound is in the synthesis of substituted pyrimidines. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[4][5][6][7] The enaminone structure of this compound makes it an ideal substrate for cyclocondensation reactions with binucleophiles like guanidine.

The reaction of this compound with guanidine hydrochloride in the presence of a base leads to the formation of 2-amino-4-(4-methoxyphenyl)pyrimidine. This transformation is a key step in the synthesis of a variety of substituted pyrimidines with potential therapeutic applications.

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from various precursors have demonstrated significant biological activity. While specific data for derivatives of this compound is not extensively detailed in the provided results, the broader class of pyrimidine derivatives shows notable antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives against a range of pathogens.[4][5][8] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] For instance, certain novel dihydropyrimidine derivatives have exhibited significant inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL.[8] Some synthesized pyrimidine derivatives have shown better inhibition against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin.[4]

Compound ClassTest OrganismMIC (μg/mL)Reference
Dihydropyrimidine DerivativesEscherichia coli32 - 64[8]
Dihydropyrimidine DerivativesPseudomonas aeruginosa32 - 64[8]
Dihydropyrimidine DerivativesStaphylococcus aureus32 - 64[8]
Dihydropyrimidine DerivativesAspergillus niger32[8]
Dihydropyrimidine DerivativesCandida albicans32[8]
Anticancer Activity

In addition to their antimicrobial properties, pyrimidine derivatives have been investigated for their potential as anticancer agents.[6][9] Various synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines.[6] Furthermore, certain trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives have demonstrated potent cytotoxicity against four human cancer cell lines, with activity comparable to the standard drug 5-fluorouracil.[6]

Experimental Protocols

The following section provides a detailed protocol for a key synthetic transformation utilizing this compound.

Synthesis of 2-Amino-4-(4-methoxyphenyl)pyrimidine

This protocol describes the synthesis of 2-amino-4-(4-methoxyphenyl)pyrimidine via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Distilled water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.

  • To this solution, guanidine hydrochloride (0.95 g, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • This compound (2.05 g, 10 mmol) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is treated with cold water (50 mL), and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried.

  • Further purification is achieved by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-amino-4-(4-methoxyphenyl)pyrimidine.

Visualizations

The following diagrams illustrate the synthetic utility and experimental workflow.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products start 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one reagent1 Guanidine start->reagent1 + reagent2 Hydrazine start->reagent2 + reagent3 Hydroxylamine start->reagent3 + product1 Pyrimidines reagent1->product1 Cyclocondensation product2 Pyrazoles reagent2->product2 Cyclocondensation product3 Isoxazoles reagent3->product3 Cyclocondensation

Caption: Synthetic utility of the enaminone.

G prep_naoet Prepare Sodium Ethoxide in Ethanol add_guanidine Add Guanidine HCl prep_naoet->add_guanidine add_enaminone Add Enaminone add_guanidine->add_enaminone reflux Reflux for 6-8h add_enaminone->reflux evaporation Solvent Evaporation reflux->evaporation precipitation Precipitation with Cold Water evaporation->precipitation filtration Filtration and Washing precipitation->filtration purification Purification (Recrystallization/Chromatography) filtration->purification final_product Pure 2-Amino-4-(4-methoxyphenyl)pyrimidine purification->final_product

Caption: Experimental workflow for pyrimidine synthesis.

References

Application Notes and Protocols for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a versatile enaminone and chalcone derivative, as a key intermediate in the synthesis of pharmaceutically active heterocyclic compounds. This document outlines its application in the synthesis of substituted pyrimidines and pyridines, which are scaffolds for developing novel therapeutic agents.

Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-aryl/heteroaryl-pyrimidines

This compound serves as a valuable precursor for the synthesis of a variety of 2-amino-4,6-disubstituted pyrimidines. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7] The general synthesis involves the cyclocondensation of the enaminone with guanidine.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine

This protocol is adapted from established methods for the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine salts.[1][3][8]

Materials:

  • This compound

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol or Dimethylformamide (DMF)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or DMF.

  • Add 1.1 to 1.5 equivalents of guanidine hydrochloride and 2.0 to 3.0 equivalents of a base like sodium hydroxide or potassium hydroxide. Alternatively, guanidine carbonate can be used in a 1:1 molar ratio with the chalcone in DMF.[1][3]

  • Heat the reaction mixture to reflux (80-160 °C, depending on the solvent) and maintain for 3-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Acidify the mixture with glacial acetic acid to a pH of 6-7 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of analogous 2-amino-4,6-diarylpyrimidines.

IntermediateReagentsSolventReaction TimeYield (%)Reference
Chalcone derivativeGuanidine carbonateDMF3 hours62-85[1][3]
Chalcone derivativeGuanidine hydrochloride, KOHEthanol--[2]

Note: The yields are based on analogous reactions and may vary for the specific synthesis starting from this compound.

Visualization of the Synthetic Workflow

G start This compound reaction Cyclocondensation (Reflux) start->reaction reagents Guanidine HCl Base (e.g., KOH) reagents->reaction solvent Ethanol or DMF solvent->reaction workup Work-up (Precipitation & Filtration) reaction->workup purification Recrystallization workup->purification product 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine purification->product

Synthetic workflow for 2-aminopyrimidine.

Synthesis of 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This compound can also be utilized in the synthesis of substituted pyridines, specifically nicotinonitrile derivatives. These compounds are precursors to various biologically active molecules and have applications in medicinal chemistry.[8] The synthesis typically involves a reaction with an active methylene compound like cyanoacetamide.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on established methods for the synthesis of nicotinonitrile derivatives from enaminones and active methylene compounds.

Materials:

  • This compound

  • Cyanoacetamide

  • Sodium ethoxide or Piperidine

  • Ethanol

  • Dilute hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • In a separate flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of cyanoacetamide in absolute ethanol.

  • Add the sodium ethoxide solution dropwise to the mixture of the enaminone and cyanoacetamide with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Quantitative Data:

The following table provides expected reaction parameters for the synthesis of analogous nicotinonitrile derivatives.

IntermediateReagentsCatalystSolventYield (%)Reference
EnaminoneCyanoacetamidePiperidineEthanol-[9]
ChalconeMalononitrile, Ammonium acetate-Methanol60[10]

Note: Yields are based on similar reactions and may differ for the specific synthesis.

Visualization of the Synthetic Workflow

G start This compound reaction Cyclization (Reflux) start->reaction reagents Cyanoacetamide Sodium Ethoxide reagents->reaction solvent Ethanol solvent->reaction workup Neutralization & Precipitation reaction->workup purification Recrystallization workup->purification product 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile purification->product

Synthetic workflow for nicotinonitrile derivative.

Biological Significance and Potential Signaling Pathways

Derivatives of pyrimidine and pyridine are known to exhibit a range of biological activities, including anticancer properties.[3][11][12] Several pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][13][14][15][16][17][18][19]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase can block this signaling cascade.

Hypothesized EGFR Signaling Pathway Inhibition

The pyrimidine derivatives synthesized from this compound are hypothesized to act as EGFR inhibitors. The diagram below illustrates the potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Hypothesized inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols: Development of Anticancer Agents from 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds that has garnered significant interest in oncology research due to their convenient synthesis and broad spectrum of anticancer activities. Chalcones are known to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the potential development of this compound as an anticancer agent. Due to the limited availability of specific data for this particular compound, the application notes and protocols herein are based on established methodologies and findings from closely related chalcone derivatives.

Introduction to Chalcones in Cancer Therapy

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, found in various plant species. Their simple chemical scaffold allows for straightforward synthetic modifications, leading to a diverse library of derivatives with a wide range of biological activities. In the context of cancer, chalcones have demonstrated efficacy through multiple mechanisms, including the induction of tumor cell apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. The versatility and potent bioactivity of the chalcone framework make it an attractive starting point for the development of novel anticancer therapeutics.

Synthesis Protocol

The following protocol describes the synthesis of this compound.

Materials:

  • 4-Methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hexane

  • Methylene chloride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for crystallization and filtration

Procedure:

  • Combine 25 g of 4-methoxyacetophenone with 25 ml of N,N-dimethylformamide dimethyl acetal in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux and maintain for 9 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil.

  • Induce crystallization by adding hexane to the oil.

  • Collect the crude product and recrystallize from a mixture of methylene chloride and hexane to obtain the purified this compound. The expected melting point is in the range of 92-95°C.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start: Combine Reactants reflux Reflux for 9 hours start->reflux Heat evaporation Solvent Evaporation reflux->evaporation Cool crystallization Crystallization with Hexane evaporation->crystallization recrystallization Recrystallization from Methylene Chloride/Hexane crystallization->recrystallization product Final Product: This compound recrystallization->product

Caption: Workflow for the synthesis of the target compound.

In Vitro Anticancer Activity (Adapted from Related Chalcones)

Table 1: Cytotoxicity of Related Chalcone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneProstate (22Rv1)Low nanomolar[1]
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneDalton's Lymphoma Ascites (DLA)Not specified (potent in vitro)[2]
Thiazole-based chalconesLiver (HepG-2), Lung (A549), Breast (MCF-7)1.39 - 4.11
Methoxyflavone analogsBreast (HCC1954)8.58
Methoxyflavone analogsBreast (MDA-MB-231)21.27

Experimental Protocols for Anticancer Evaluation

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Potential Mechanism of Action and Signaling Pathways

Based on studies of related chalcones, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Diagram of a Hypothesized Signaling Pathway:

G cluster_pathway Hypothesized Anticancer Mechanism Chalcone 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one p53 p53 Activation Chalcone->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates p21 p21 Upregulation p53->p21 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK CDK Inhibition p21->CDK CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) CDK->CellCycleArrest

Caption: Hypothesized signaling pathway for the anticancer action.

The proposed mechanism involves the activation of the tumor suppressor protein p53. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately apoptosis. Furthermore, p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which leads to cell cycle arrest, preventing the proliferation of cancer cells.

Conclusion and Future Directions

This compound belongs to the promising class of chalcone derivatives with potential as anticancer agents. While specific biological data for this compound is currently limited, the established synthetic route and the known anticancer activities of related chalcones provide a strong rationale for its further investigation. Future studies should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines, elucidating its precise mechanism of action, and exploring its efficacy in preclinical in vivo models. The detailed protocols provided in this document offer a solid framework for initiating such investigations.

References

Application Notes and Protocols for Antimicrobial and Antioxidant Activity Assays of Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial and antioxidant activities of chalcone derivatives. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a class of compounds that have garnered significant interest for their broad spectrum of biological activities.[1][2] The protocols outlined below are standard methods for determining the efficacy of these compounds, facilitating drug discovery and development efforts.

I. Antimicrobial Activity Assays

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1] Chalcones have shown promise in this area, and their activity can be reliably assessed using the following methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][3]

Experimental Protocol:

  • Materials:

    • Synthesized chalcone derivatives

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) or other appropriate growth media

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Incubator

    • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

    • Solvent for dissolving chalcones (e.g., Dimethyl sulfoxide - DMSO)

  • Procedure:

    • Preparation of Chalcone Stock Solutions: Dissolve the synthesized chalcone derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

    • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum concentration, typically around 5 x 10^5 Colony Forming Units (CFU)/mL.[1]

    • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone stock solutions with the appropriate broth to obtain a range of concentrations.

    • Inoculation: Add the standardized inoculum to each well containing the diluted chalcone derivatives.[3]

    • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent, but no chalcone), and a sterility control (broth only).

    • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[1]

    • MIC Determination: The MIC is the lowest concentration of the chalcone derivative at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.[3]

Data Presentation: Antimicrobial Activity (MIC) of Chalcone Derivatives

Compound IDSubstituents (Ring A)Substituents (Ring B)S. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)Reference
C-22Diazenyl-1.95-3.90-1.95-3.90--[4]
Chalcone 32'-hydroxy3",4"-dimethoxy12562.5250125-[5]
36Amide chalconeSecondary amine2.0-10.0----[6]
37Amide chalconeSecondary amine2.0-10.0----[6]
38Amide chalconeSecondary amine2.0-10.0----[6]

Note: The table presents a selection of data from various studies. "-" indicates data not reported.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) can be established to ascertain whether the chalcone derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Experimental Protocol:

  • Procedure:

    • Subculturing: After determining the MIC, take an aliquot from the wells that showed no visible growth.[3]

    • Plating: Spread the aliquot onto a fresh agar plate.[3]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

    • MBC Determination: The MBC is the lowest concentration of the chalcone derivative that results in no colony formation on the agar plate, indicating bacterial death.[3]

Data Presentation: Bactericidal Activity (MBC) of Chalcone Derivatives

Compound IDS. aureus (MBC µg/mL)B. subtilis (MBC µg/mL)E. coli (MBC µg/mL)P. aeruginosa (MBC µg/mL)Reference
C-223.90-7.81-3.90-7.81-[4]
Chalcone 1>1000>1000>1000>1000[5]
Chalcone 2>1000500>1000>1000[5]
Chalcone 3250125500250[5]

Note: The table presents a selection of data from various studies. "-" indicates data not reported.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Chalcone Synthesized Chalcone Derivatives MIC Broth Microdilution for MIC Determination Chalcone->MIC Inoculum Standardized Microbial Inoculum Inoculum->MIC MBC Subculturing for MBC Determination MIC->MBC Transfer from wells with no growth MIC_Result Determine MIC Value MIC->MIC_Result Observe Growth Inhibition MBC_Result Determine MBC Value MBC->MBC_Result Observe Colony Formation

Caption: Workflow for antimicrobial screening of chalcone derivatives.

II. Antioxidant Activity Assays

Chalcone derivatives are known to possess antioxidant properties, which can be attributed to their chemical structure.[7] The following assays are commonly used to evaluate their radical scavenging and reducing power capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which can be quantified spectrophotometrically.[8][9]

Experimental Protocol:

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Synthesized chalcone derivatives

    • Methanol or another suitable solvent

    • 96-well microtiter plate

    • Microplate reader

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Preparation of Chalcone Solutions: Prepare a stock solution of the chalcone derivative (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[10]

    • Assay Procedure: In a 96-well microplate, add a specific volume of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[10]

    • Add the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of DPPH scavenging activity. The results are typically expressed as the IC50 value, which is the concentration of the chalcone required to scavenge 50% of the DPPH radicals.[6][10]

DPPH_Assay_Workflow cluster_steps Experimental Steps DPPH DPPH Radical (Purple) DPPH_H Reduced DPPH-H (Yellow) DPPH->DPPH_H Donates H atom/electron Chalcone Chalcone Derivative (Antioxidant) step1 1. Mix Chalcone with DPPH solution step2 2. Incubate in the dark step1->step2 step3 3. Measure absorbance at 517 nm step2->step3 step4 4. Calculate % scavenging and IC50 step3->step4

Caption: Principle and workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[10]

Experimental Protocol:

  • Materials:

    • ABTS stock solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Methanol or other suitable solvent

    • 96-well microtiter plate

    • Microplate reader

    • Positive control (e.g., Trolox, Ascorbic acid)

  • Procedure:

    • Generation of ABTS•+: Mix the ABTS stock solution and potassium persulfate solution and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.[9]

    • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of approximately 0.7 at 734 nm.[8][9]

    • Assay Procedure: In a 96-well microplate, add different concentrations of the chalcone solutions, positive control, or solvent.

    • Add the ABTS•+ working solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).[10]

    • Measurement: Measure the absorbance at 734 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10][11]

Experimental Protocol:

  • Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • FRAP working solution (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)[10][11]

    • 96-well microtiter plate

    • Microplate reader

    • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

  • Procedure:

    • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh and warm it to 37°C before use.[10]

    • Assay Procedure: In a 96-well microplate, add different concentrations of the chalcone solutions, positive control, or solvent.

    • Add the FRAP working solution to each well.

    • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[10][11]

    • Measurement: Measure the absorbance at 593 nm using a microplate reader.[10][11]

    • Data Analysis: Create a standard curve using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the chalcone is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺ per µg of chalcone).[10]

Data Presentation: Antioxidant Activity (IC50) of Chalcone Derivatives

Compound IDDPPH Scavenging (IC50 µM)ABTS Scavenging (IC50 µM)FRAP (µM Fe²⁺/µg)Reference
JVF361.4--[8]
JVC3>30053.76-[8]
JVC4>30050.34-[8]
Chalcone 18.22 (µg/mL)--[5]
Chalcone 26.89 (µg/mL)--[5]
Chalcone 33.39 (µg/mL)--[5]
18a-cStrong Activity-Strong Activity[12]
19a-c-Slightly More Favorable-[12]

Note: The table presents a selection of data from various studies. Units may vary between studies. "-" indicates data not reported.

Antioxidant_Assay_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Radical) DPPH_Reduced DPPH-H (Reduced) DPPH_Radical->DPPH_Reduced Electron/H• Transfer ABTS_Radical ABTS•+ (Radical Cation) ABTS_Reduced ABTS (Neutral) ABTS_Radical->ABTS_Reduced Electron/H• Transfer Fe3 Fe³⁺-TPTZ (Ferric) Fe2 Fe²⁺-TPTZ (Ferrous) Fe3->Fe2 Electron Transfer Chalcone Chalcone Derivative (Antioxidant) Chalcone->DPPH_Radical Chalcone->ABTS_Radical Chalcone->Fe3

Caption: Mechanisms of common antioxidant activity assays.

References

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[1][2] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[2][3] The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[1][2][5]

The Claisen-Schmidt Condensation: Mechanism and Optimization

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[1] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.[1] The general mechanism involves three key steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

The yield of the Claisen-Schmidt condensation is influenced by several factors including the catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings.[1] By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of chalcone derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of chalcones via Claisen-Schmidt condensation under different conditions.

Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[1][2]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[1]

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[1][6]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.[1][6]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]

Protocol 2: Solvent-Free Synthesis using Mortar and Pestle

This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.[1]

Materials:

  • Substituted Acetophenone

  • Substituted Benzaldehyde

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

  • Cold water

Procedure:

  • Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in a mortar.[1]

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[1]

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[1]

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.[1]

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.[1]

  • The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1]

Data Presentation

The following tables summarize quantitative data from various studies to facilitate comparison.

AldehydeKetoneCatalyst / SolventConditionsYield (%)
BenzaldehydeAcetophenoneNaOH / EthanolRoom Temperature, 24h59
BenzaldehydeAcetophenoneNaOH / CTAB solutionRoom Temperature, 24h85
BenzaldehydeAcetophenoneNaOH / SDS solutionRoom Temperature, 24h83
BenzaldehydeAcetophenoneNaOH / Tween 80 solutionRoom Temperature, 24h85
Benzaldehyde4'-ChloroacetophenoneSolid NaOH / Solvent-freeGrinding, 10 minHigh
BenzaldehydeAcetophenoneFly-ash:H2SO4 / Solvent-freeNot specified>90

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.

Characterization of Synthesized Chalcones

The synthesized chalcones are typically characterized by their physical constants (melting point) and spectroscopic data.[1]

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.[6][7]

  • Melting Point (MP): A sharp melting point is indicative of a pure compound.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show a characteristic peak for the C=O (carbonyl) stretching vibration (around 1697 cm⁻¹) and C-H (aromatic) stretching (around 3051 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the chalcone.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reactants Dissolve Aldehyde & Acetophenone in Solvent addition Add Base to Reactant Mixture reactants->addition base Prepare Base Solution base->addition stir Stir at Room Temperature addition->stir monitor Monitor by TLC stir->monitor quench Pour into Ice-Cold Water monitor->quench neutralize Neutralize with Acid quench->neutralize filter Collect Precipitate by Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Solvent wash->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize

Caption: Experimental workflow for chalcone synthesis.

claisen_schmidt_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ketone Aromatic Ketone enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base (OH⁻) enolate2 Enolate aldehyde Aromatic Aldehyde (Electrophile) aldol_adduct Aldol Adduct aldehyde->aldol_adduct aldol_adduct2 Aldol Adduct enolate2->aldehyde Attack on Carbonyl Carbon chalcone Chalcone (α,β-Unsaturated Ketone) aldol_adduct2->chalcone Elimination of Water water H₂O

Caption: Mechanism of Claisen-Schmidt condensation.

References

Application Notes and Protocols for the Purification of Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purification of synthetic chalcones. Chalcones, a class of organic compounds belonging to the flavonoid family, are valuable intermediates in organic synthesis and exhibit a wide range of biological activities, making them significant in drug discovery.[1][2] The purification of these compounds after synthesis is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. This document outlines the most common and effective purification techniques, including chromatography and recrystallization, along with spectroscopic methods for structural elucidation and purity confirmation.

Overview of Purification Strategies

The purification of synthetic chalcones typically involves a multi-step approach, beginning with simple work-up procedures to remove bulk impurities, followed by more refined techniques to achieve high purity. The choice of method depends on the physical and chemical properties of the chalcone and the nature of the impurities. A general workflow for the purification and analysis of synthetic chalcones is presented below.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Synthetic Chalcone recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Primary Purification tlc TLC Analysis recrystallization->tlc column_chromatography->tlc Fraction Analysis hplc HPLC pure_chalcone Purified Chalcone hplc->pure_chalcone Final Product tlc->hplc Purity Check spectroscopy Spectroscopic Analysis (NMR, IR, MS) tlc->spectroscopy pure_chalcone->spectroscopy Structural Confirmation

Caption: General workflow for chalcone purification and analysis.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of synthetic chalcones, exploiting the differential partitioning of the compound of interest and impurities between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of a reaction and for the initial development of a suitable solvent system for column chromatography.[3][4][5][6] Chalcones are often UV-active, making them easy to visualize on TLC plates under a UV lamp.[3]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel coated aluminum or glass plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate alongside the starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[3]

  • Visualization: After the solvent front has moved up the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm).[3] Chalcone spots are often yellow.[3]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to assess the separation. The goal is to find a solvent system that provides good separation between the desired chalcone and any impurities.

Column Chromatography

Column chromatography is a highly effective method for purifying chalcones from complex mixtures on a preparative scale.[3] Silica gel is the most common stationary phase used for chalcone purification.[5]

Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).[5] Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent, such as hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, like ethyl acetate (gradient elution).[3]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified chalcone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.

Table 1: Typical Solvent Systems for Chalcone Purification by Chromatography

TechniqueStationary PhaseMobile Phase (starting ratio)Application
TLCSilica GelHexane:Ethyl Acetate (9:1)Reaction monitoring, method development[3]
Column ChromatographySilica Gel (60-120 mesh)Gradient of Hexane and Ethyl AcetatePreparative purification[3][5]
HPLC (RP)C18Acetonitrile:Water or Methanol:WaterAnalytical and semi-preparative purification[1]
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification and analysis of synthetic chalcones, offering high resolution and sensitivity.[1] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[1]

Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the partially purified chalcone in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Run the separation using a suitable gradient of polar solvents, such as acetonitrile and water.[1]

  • Detection: Monitor the elution of compounds using a UV-Vis detector, as chalcones typically show strong absorbance between 280 nm and 390 nm.[1]

  • Fraction Collection: Collect the fractions corresponding to the chalcone peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent to obtain the highly purified chalcone.

HPLC_Workflow start Start sample_prep Prepare & Filter Sample start->sample_prep equilibrate Equilibrate HPLC System sample_prep->equilibrate inject Inject Sample equilibrate->inject separation Chromatographic Separation inject->separation detect Detect with UV-Vis separation->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Purified Chalcone evaporate->end

Caption: HPLC Purification Workflow.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the chalcone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for recrystallizing chalcones.[7][8][9]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can promote complete crystallization.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[3]

  • Drying: Dry the crystals, for instance by air drying or in a desiccator under vacuum.[3]

Troubleshooting "Oiling Out": If the chalcone separates as an oil instead of crystals, this may be because the solution is supersaturated or the melting point of the chalcone is lower than the boiling point of the solvent.[3] To remedy this:

  • Add more hot solvent to reduce saturation.[3]

  • Use a lower-boiling point solvent or a mixed-solvent system.[3]

  • Induce crystallization by scratching the inside of the flask with a glass rod.[3]

Spectroscopic Analysis for Purity and Structural Confirmation

After purification, it is essential to confirm the identity and purity of the synthetic chalcone using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure of the chalcone.

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified chalcone.[10]

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra using a spectrometer (e.g., 400 MHz or higher for better resolution).[10][11]

Table 2: Characteristic NMR Signals for Chalcones

NucleusChemical Shift (δ, ppm)AssignmentReference
¹H7.83, 8.05 (doublets)Protons of the α,β-unsaturated ketone system (Hα and Hβ)[12]
¹³C~190Carbonyl carbon (C=O)[13]
¹³C110 - 165Aromatic and vinylic carbons[14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the chalcone molecule.

Table 3: Characteristic IR Absorption Bands for Chalcones

Wavenumber (cm⁻¹)Functional GroupReference
1650 - 1661C=O stretching of the α,β-unsaturated ketone[7][14]
1581 - 1605C=C stretching of the aromatic rings and the vinylic group[7]
2923 - 3085C-H stretching of aromatic and vinylic groups[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the chalcone, confirming its identity.[15][16]

Common Fragmentation Pathways:

  • Loss of a phenyl group from either aromatic ring.[15]

  • Loss of a carbonyl group (CO).[15]

By following these detailed protocols and utilizing the provided data, researchers can effectively purify and characterize synthetic chalcones for their use in further scientific investigations and drug development.

References

Application Notes and Protocols for In Vitro Evaluation of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities, including potential anticancer properties.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of the cytotoxicity of this compound. The methodologies detailed herein are designed to assess its impact on cell viability, proliferation, and the underlying mechanisms of cell death. These protocols are intended to serve as a guide and may require optimization based on specific cell lines and laboratory conditions.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of this compound across various cell lines.

Disclaimer: The following data is a representative example compiled from research on structurally similar chalcones and is intended for illustrative purposes. Specific quantitative results for this compound should be generated experimentally.

Table 1: Representative Cytotoxic Activity (IC50 in µM) of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma488.5 ± 1.2
MDA-MB-231Breast Adenocarcinoma4812.3 ± 2.1
A549Lung Carcinoma4815.8 ± 1.9
HeLaCervical Cancer4810.2 ± 1.5
HepG2Hepatocellular Carcinoma4820.1 ± 2.5
HCT116Colon Carcinoma4818.7 ± 2.3
WRL-68Normal Liver48> 50

Note: The inclusion of a normal cell line (e.g., WRL-68) is crucial to assess the selectivity of the compound for cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound's cytotoxicity.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_data_analysis Data Analysis & Interpretation MTT MTT Assay (Cell Viability) IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Cytotoxicity) LDH->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MMP Mitochondrial Membrane Potential Assay Apoptosis->MMP ROS ROS Generation Assay Apoptosis->ROS WesternBlot Western Blot (Apoptosis Proteins) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis Pathway Signaling Pathway Elucidation MMP->Pathway ROS->Pathway WesternBlot->Pathway IC50->Apoptosis IC50->CellCycle Conclusion Conclusion & Future Work Pathway->Conclusion

Caption: A typical workflow for evaluating the cytotoxicity of a compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[2][3][4][5]

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[2][6]

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[7]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, providing an indicator of cytotoxicity.[9][10]

Materials:

  • 96-well cell culture plates

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Incubation: Incubate the plate for the desired time period.[7]

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][12]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][13]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.[16]

  • Cell Washing: Wash the cells twice with cold PBS.[14][16]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[14][17]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the integrity of the mitochondrial membrane, which is often compromised during apoptosis.

Materials:

  • 96-well black, clear-bottom plates

  • This compound

  • TMRE or JC-10 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the compound.

  • Dye Loading: Add the MMP-sensitive dye (e.g., TMRE) to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or assay buffer.

  • Analysis: Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 549/575 nm for TMRE) or visualize under a fluorescence microscope.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular accumulation of ROS, which can be an early indicator of cellular stress and apoptosis.

Materials:

  • 96-well black, clear-bottom plates

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MMP assay.

  • Probe Loading: Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 485/535 nm).

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Hypothetical Signaling Pathway

Based on the known mechanisms of action for many chalcone derivatives, a plausible signaling pathway for this compound-induced apoptosis is presented below. This is a representative model and requires experimental validation.

signaling_pathway Hypothetical Apoptotic Signaling Pathway cluster_stimulus Stimulus cluster_mitochondrial_pathway Mitochondrial (Intrinsic) Pathway cluster_execution_pathway Execution Pathway Compound 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one ROS ↑ ROS Generation Compound->ROS MMP ↓ Mitochondrial Membrane Potential Compound->MMP Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

References

Application Notes and Protocols: 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in Dye and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a donor-π-acceptor (D-π-A) structure. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group, connected by a conjugated π-system, give rise to its interesting photophysical and nonlinear optical properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in dye and materials science, with a focus on its potential as a fluorescent dye and a nonlinear optical material.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol
Melting Point 129 °C[1]
Thermal Stability Thermally stable up to 300 °C[1]
Crystal System Monoclinic[1]
Space Group P2₁[1]

Photophysical Properties

Table of Photophysical Properties of a Structurally Similar Chalcone (DAP)

SolventDielectric Constant (ε)Absorption Max (λₐbs, nm)Emission Max (λₑₘ, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Toluene2.384134803383-
Chloroform4.814225254735-
Ethyl Acetate6.024165355493-
Acetonitrile37.54175385557-
Dimethylformamide38.34175415649-
Dimethyl Sulfoxide46.74295425009-

*Data extracted from a study on (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP)[3]. The quantum yield for a similar acetamide-chalcone with a dimethylamine group was reported to be as high as 0.71 in DMSO.[2]

Applications in Dye and Materials Science

Fluorescent Dyes and Probes

The inherent fluorescence of this compound, arising from its intramolecular charge transfer (ICT) character, makes it a candidate for use as a fluorescent dye. Chalcone derivatives have been successfully employed as fluorescent probes for cellular imaging and the detection of various analytes.[4] The electron-rich nature of the dimethylamino and methoxy groups can lead to sensitivity towards changes in the local environment, such as solvent polarity or the presence of metal ions, making it a potential candidate for fluorescent sensors.

Nonlinear Optical (NLO) Materials

The D-π-A structure of this chalcone is a key feature for second and third-order nonlinear optical (NLO) activity. Materials with high NLO properties are crucial for applications in optical communications, data storage, and optical limiting.[1] The title compound has been synthesized and its third-order NLO properties have been investigated, demonstrating its potential for optical limiting applications.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 4-Methoxyacetophenone

  • 4-(Dimethylamino)benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Dissolve 4-methoxyacetophenone (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask with stirring.

  • Slowly add a solution of NaOH (20 mmol) in distilled water (5 mL) to the flask.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute glacial acetic acid to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry it.

  • Recrystallize the product from ethanol to obtain pure yellow crystals of this compound.

Characterization: The synthesized compound should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 4-Methoxyacetophenone 4-Methoxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Methoxyacetophenone->Claisen-Schmidt Condensation 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde->Claisen-Schmidt Condensation NaOH NaOH NaOH->Claisen-Schmidt Condensation Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation Room Temperature Room Temperature Room Temperature->Claisen-Schmidt Condensation Ice-cold water Ice-cold water Glacial acetic acid Glacial acetic acid Ice-cold water->Glacial acetic acid Filtration Filtration Glacial acetic acid->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one Recrystallization->Product Claisen-Schmidt Condensation->Ice-cold water

Caption: Synthesis workflow for this compound.

Protocol for Measuring Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in various spectroscopic grade solvents (e.g., toluene, chloroform, ethyl acetate, acetonitrile, DMSO) at a concentration of 10⁻³ M. From the stock solutions, prepare working solutions of 10⁻⁵ M for both absorption and fluorescence measurements.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions from 300 to 600 nm using a 1 cm path length quartz cuvette. The solvent used for the sample should also be used as the blank.

  • Fluorescence Spectroscopy: Record the emission spectra of the solutions. The excitation wavelength should be the absorption maximum (λₐbs) determined from the UV-Vis spectra.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield is calculated using the following equation:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where:

    • Φf is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' and 'ref' refer to the sample and the reference, respectively.

G Start Start Prepare Stock Solution (10⁻³ M) Prepare Stock Solution (10⁻³ M) Start->Prepare Stock Solution (10⁻³ M) Prepare Working Solution (10⁻⁵ M) Prepare Working Solution (10⁻⁵ M) Prepare Stock Solution (10⁻³ M)->Prepare Working Solution (10⁻⁵ M) UV-Vis Measurement UV-Vis Measurement Prepare Working Solution (10⁻⁵ M)->UV-Vis Measurement Fluorescence Measurement Fluorescence Measurement Prepare Working Solution (10⁻⁵ M)->Fluorescence Measurement Determine λ_abs_max Determine λ_abs_max UV-Vis Measurement->Determine λ_abs_max Determine λ_em_max Determine λ_em_max Fluorescence Measurement->Determine λ_em_max Calculate Quantum Yield Calculate Quantum Yield Determine λ_abs_max->Calculate Quantum Yield Determine λ_em_max->Calculate Quantum Yield End End Calculate Quantum Yield->End

Caption: Workflow for photophysical characterization.

Protocol for Third-Order Nonlinear Optical (NLO) Characterization using Z-Scan

Instrumentation:

  • High-power laser (e.g., Nd:YAG laser, 532 nm)

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Aperture

  • Photodetector

  • Data acquisition system

Procedure:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., chloroform or DMSO) to prepare solutions of different concentrations.

  • Z-Scan Setup: The laser beam is focused using a lens. The sample is moved along the beam axis (z-axis) through the focal point. A photodetector measures the transmitted intensity.

  • Open-Aperture Z-Scan: The aperture in front of the detector is removed to collect the entire transmitted beam. This measurement is sensitive to nonlinear absorption. A decrease in transmittance at the focus indicates reverse saturable absorption (RSA), while an increase indicates saturable absorption (SA).

  • Closed-Aperture Z-Scan: A finite aperture is placed before the detector. This measurement is sensitive to both nonlinear absorption and nonlinear refraction. The normalized transmittance curve will show a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) and the opposite for a positive nonlinear refractive index (self-focusing).

  • Data Analysis: The nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) can be calculated by fitting the experimental data to theoretical models. The third-order nonlinear susceptibility (χ⁽³⁾) can then be determined. For 3-(4-dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a negative nonlinear refractive index of -1.79 × 10⁻⁹ cm²/W has been reported.[1]

G cluster_setup Z-Scan Setup cluster_measurements Measurements cluster_analysis Data Analysis Laser Laser Lens Lens Laser->Lens Sample Sample Lens->Sample Aperture Aperture Sample->Aperture Open Aperture Open Aperture Sample->Open Aperture Closed Aperture Closed Aperture Sample->Closed Aperture Detector Detector Aperture->Detector Nonlinear Absorption (β) Nonlinear Absorption (β) Open Aperture->Nonlinear Absorption (β) Nonlinear Refraction (n₂) Nonlinear Refraction (n₂) Closed Aperture->Nonlinear Refraction (n₂) Third-Order Susceptibility (χ⁽³⁾) Third-Order Susceptibility (χ⁽³⁾) Nonlinear Absorption (β)->Third-Order Susceptibility (χ⁽³⁾) Nonlinear Refraction (n₂)->Third-Order Susceptibility (χ⁽³⁾)

Caption: Z-Scan experimental workflow.

Conclusion

This compound is a versatile chalcone derivative with promising applications in dye and materials science. Its straightforward synthesis, coupled with its notable photophysical and nonlinear optical properties, makes it an attractive candidate for further research and development as a fluorescent probe and an advanced optical material. The protocols provided herein offer a foundation for researchers to explore and exploit the potential of this and similar chalcone-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my reaction significantly lower than expected?

A1: Low yield can be attributed to several factors. Consider the following possibilities and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal.

  • Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial.

    • Solution: Titrate the base (e.g., sodium ethoxide) before use to ensure its activity. An excess of the amine or the dimethylformamide dimethyl acetal (DMF-DMA) might be necessary.

  • Moisture Contamination: The presence of water can consume the base and hinder the reaction.

    • Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Product Formation: Competing reactions can reduce the yield of the desired product.

    • Solution: Adjust the reaction temperature. Lower temperatures can sometimes improve selectivity. Analyze the crude product to identify major side products and adjust the reaction conditions accordingly.

Q2: My final product is difficult to purify and appears oily or impure. What can I do?

A2: Purification challenges often arise from residual starting materials or the formation of side products.

  • Ineffective Recrystallization: The chosen solvent system may not be optimal for crystallization.

    • Solution: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., acetone, ethyl acetate) and then add a poor solvent (e.g., hexane, petroleum ether) dropwise until turbidity is observed, followed by slow cooling.

  • Presence of Oily Impurities: Some side products may be oils that inhibit crystallization.

    • Solution: Consider using column chromatography to separate the desired product from impurities before attempting recrystallization. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.

Q3: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products can be due to several side reactions.

  • Self-condensation of the Ketone: The starting ketone (4-methoxyacetophenone) can undergo self-condensation in the presence of a strong base.

    • Solution: Add the ketone slowly to the reaction mixture containing the base and the other reactant to maintain a low concentration of the enolizable ketone.

  • Reaction of the Product with Starting Materials: The enaminone product can potentially react further under the reaction conditions.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis involves the condensation of 4-methoxyacetophenone with a source of dimethylamine and a formyl group. A widely used reagent is N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both the dimethylamine and formyl source. Alternatively, a two-step process involving formylation of the ketone followed by reaction with dimethylamine can be employed.

Q2: What are the recommended reaction conditions for this synthesis?

A2: Typical conditions involve reacting 4-methoxyacetophenone with an excess of DMF-DMA, either neat or in a high-boiling solvent like toluene or xylene, at elevated temperatures (100-150 °C). The reaction progress should be monitored by TLC.

Q3: How can I characterize the final product?

A3: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be used as an indicator of purity.

Data Presentation

Table 1: Example Reactant Ratios for Enaminone Synthesis

Starting KetoneReagentBaseSolventMolar Ratio (Ketone:Reagent:Base)Reported Yield
4-MethylacetophenoneEthyl formate / Dimethylamine HClSodium ethoxideDiethyl ether1 : 2 : 1High (specific value not stated)[1]
4-MethoxyphenylacetoneN,N-Dimethylformamide dimethyl acetalNone (reagent is also the base)N,N-Dimethylformamide1 : 899%[2]
4-Chloroacetophenone4-(Dimethylamino)benzaldehydeNaOHAlcoholNot specifiedNot specified[3]

Table 2: Hypothetical Optimization of Base Molar Equivalent

Entry4-Methoxyacetophenone (mmol)DMF-DMA (mmol)Base (e.g., NaH) (mmol)Temperature (°C)Time (h)Yield (%)
11.01.21.1120465
21.01.51.1120478
31.02.01.1120485
41.02.01.5120482

Experimental Protocols

Protocol 1: Synthesis using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • To a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous toluene (5 mL per mmol of ketone) add N,N-dimethylformamide dimethyl acetal (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Anhydrous Solvents reactants Combine 4-Methoxyacetophenone & DMF-DMA in Toluene prep->reactants reflux Reflux at 110-120 °C reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool evaporate Solvent Evaporation cool->evaporate purify Recrystallization or Column Chromatography evaporate->purify

Caption: General experimental workflow for the synthesis.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion extend_time Action: Extend reaction time and/or increase temperature. check_completion->extend_time No check_reagents Are reagents pure and anhydrous? check_completion->check_reagents Yes dry_reagents Action: Use freshly dried solvents and check reagent quality. check_reagents->dry_reagents No check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes adjust_ratios Action: Optimize molar ratios, consider excess of DMF-DMA. check_stoichiometry->adjust_ratios No side_products Consider side reactions. Analyze crude product. check_stoichiometry->side_products Yes

Caption: Troubleshooting decision tree for low yield.

reaction_mechanism ketone 4-Methoxyacetophenone intermediate Intermediate Adduct ketone:f1->intermediate:f0 Condensation dmf_dma DMF-DMA (CH₃)₂NCH(OCH₃)₂ dmf_dma:f1->intermediate:f0 product This compound intermediate:f0->product:f0 Elimination of Methanol

Caption: Simplified reaction mechanism overview.

References

Common side products in the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Troubleshooting Guides

Difficulties during the synthesis of this compound often arise from suboptimal reaction conditions, leading to the formation of side products and incomplete reactions. This guide addresses common issues and offers potential solutions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure starting materials, particularly 4-methoxyacetophenone and the formylating agent (e.g., N,N-dimethylformamide dimethyl acetal - DMFDMA), are pure and dry. - Extend the reaction time or moderately increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of reagents - If using DMFDMA, ensure it is fresh or has been stored properly to prevent decomposition, which can yield dimethylamine and other byproducts.[1][2] - When using strong bases like sodium ethoxide with ethyl formate, ensure anhydrous conditions to prevent hydrolysis of the base and ester.[3]
Suboptimal reaction conditions - Optimize the stoichiometry of the reactants. An excess of the formylating agent may be necessary. - If using a solvent, ensure it is anhydrous and appropriate for the reaction. Xylene or toluene are common choices for reactions with DMFDMA.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Steps
Self-condensation of 4-methoxyacetophenone - This side reaction can occur under basic conditions, leading to the formation of a dypnone-like product.[4] - To minimize this, slowly add the 4-methoxyacetophenone to the reaction mixture containing the base and formylating agent. This keeps the concentration of the enolate low, favoring the reaction with the more electrophilic formylating agent.
Formation of Michael Adduct - The enaminone product can undergo a Michael addition with dimethylamine (which may be present as an impurity or from the decomposition of DMFDMA).[5][6] - Use a minimal excess of the amine source and purify the product promptly after the reaction is complete.
Unreacted starting materials - If TLC indicates the presence of starting materials, consider the points in "Problem 1: Low or No Product Yield" to drive the reaction to completion.
Hydrolysis of the product - Enaminones can be susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions during workup. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products include:

  • Unreacted 4-methoxyacetophenone: The starting ketone may remain if the reaction does not go to completion.

  • Self-condensation product of 4-methoxyacetophenone: Under basic conditions, 4-methoxyacetophenone can react with itself to form a larger, more complex ketone.[4]

  • Michael addition product: Dimethylamine, if present in excess or formed from the decomposition of the formylating agent, can add to the enaminone product.[5][6]

  • Byproducts from the formylating agent: For example, if using N,N-dimethylformamide dimethyl acetal (DMFDMA), decomposition can lead to the formation of dimethylamine and methanol.[1][2]

Q2: How can I best monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, product, and any potential side products. The disappearance of the limiting starting material (typically 4-methoxyacetophenone) and the appearance of a new, more polar spot corresponding to the enaminone product indicate the reaction's progress.

Q3: What is a recommended purification method for the final product?

Recrystallization is a common and effective method for purifying this compound. A mixture of hexane and acetone (e.g., in a 10:1 ratio) has been reported to be effective for similar compounds.[3] Column chromatography using silica gel may also be employed if recrystallization does not provide a product of sufficient purity.

Q4: Can you provide a general experimental protocol for this synthesis?

Adapted Experimental Protocol:

A solution of 4-methoxyacetophenone (0.1 mol) in an appropriate solvent such as anhydrous toluene or xylene is prepared. To this, N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.11 mol) is added. The mixture is heated at reflux and the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting residue is then recrystallized from a suitable solvent system, such as hexane-acetone, to yield the purified product.

For an alternative route using a stronger base:

To a stirred suspension of a base like sodium ethoxide (0.1 mol) in an anhydrous solvent like diethyl ether at room temperature, a solution of 4-methoxyacetophenone (0.1 mol) in ethyl formate (0.2 mol) is added dropwise. After several hours of stirring, an aqueous solution of dimethylamine hydrochloride (0.11 mol) is added, and stirring is continued. The organic phase is then separated, the solvent is removed, and the crude product is recrystallized.[3]

Visualization of Key Processes

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_products Products SM1 4-Methoxyacetophenone Reaction Condensation Reaction SM1->Reaction SM2 Formylating Agent (e.g., DMFDMA) SM2->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product 3-(Dimethylamino)-1-(4-methoxyphenyl) prop-2-en-1-one Purification->Product Side_Reactions cluster_side_products Potential Side Reactions Main_Reaction 4-Methoxyacetophenone + Formylating Agent -> Target Enaminone Self_Condensation Self-Condensation of 4-Methoxyacetophenone Main_Reaction->Self_Condensation can lead to Michael_Addition Michael Addition of Dimethylamine to Product Main_Reaction->Michael_Addition can lead to Reagent_Decomposition Decomposition of Formylating Agent Main_Reaction->Reagent_Decomposition can lead to

References

Technical Support Center: Purification of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions.

Problem 1: Low Yield After Column Chromatography

Symptoms: A significant loss of product is observed after purification by silica gel column chromatography. The collected fractions show low concentrations of the desired compound.

Possible Causes and Solutions:

  • Cause: The compound is highly polar due to the dimethylamino group and is strongly adsorbing to the acidic silica gel.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with the basic product, allowing for better elution.

  • Solution 2: Alternative Stationary Phase: Use a more inert stationary phase like neutral alumina or amine-functionalized silica gel. These materials have fewer acidic sites and are more suitable for the purification of basic compounds.

  • Solution 3: Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to first elute less polar impurities and then recover the product without excessive band broadening.

Problem 2: Product Degradation During Purification

Symptoms: The presence of new, unexpected spots on a TLC plate or peaks in an NMR spectrum of the purified product that were not present in the crude material. This is often accompanied by a decrease in the overall yield of the desired product.

Possible Causes and Solutions:

  • Cause: Enaminones can be susceptible to hydrolysis under acidic conditions, which can be present on silica gel or if acidic solvents are used. The enamine functionality can be cleaved to form the corresponding β-diketone or other degradation products.

  • Solution 1: Neutralize the Crude Product: Before loading onto the column, ensure that any residual acid from the synthesis is neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution) during the work-up.

  • Solution 2: Avoid Acidic Conditions: Do not use acidic solvent systems for chromatography. If a protic solvent like methanol is used in the eluent, the addition of a small amount of triethylamine is recommended to maintain basic conditions.

  • Solution 3: Minimize Contact Time: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase.

Problem 3: Difficulty in Removing Starting Materials

Symptoms: The purified product is contaminated with unreacted 4-methoxyacetophenone or N,N-dimethylformamide dimethyl acetal (DMFDMA), as confirmed by NMR or other analytical techniques.

Possible Causes and Solutions:

  • Cause: Incomplete reaction or inefficient removal during initial work-up. These starting materials may have similar polarities to the product, making separation by chromatography challenging.

  • Solution 1: Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reactants.

  • Solution 2: Aqueous Wash: During the work-up, wash the organic layer with water or brine to remove water-soluble starting materials and byproducts.

  • Solution 3: Fine-tune Chromatography: Use a shallow gradient of a carefully selected eluent system to improve the separation resolution between the product and the starting materials. Extensive TLC screening with different solvent systems is recommended to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 4-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMFDMA). Side-products from the self-condensation of 4-methoxyacetophenone are also possible, though less common under standard reaction conditions. Hydrolysis of the enaminone product during workup can also lead to the corresponding β-dicarbonyl compound as an impurity.

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent System Adjustment: Try a different solvent or a solvent mixture. If you are using a single solvent, adding a small amount of a "poor" solvent (in which the compound is less soluble) can sometimes induce crystallization. For example, if your compound is dissolved in hot ethanol, the slow addition of water until the solution becomes slightly turbid, followed by gentle heating to redissolve and then slow cooling, can be effective.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting gradient could be from 10% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate. It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) in various solvent ratios. For this basic compound, adding 0.1-1% triethylamine to the eluent system is advisable to prevent streaking and improve recovery.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure and identify any impurities. The absence of signals from starting materials or solvents is crucial.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Presentation

The following table summarizes typical results from different purification methods for this compound, based on common outcomes for similar compounds.

Purification MethodCrude Purity (by ¹H NMR)Purified Purity (by ¹H NMR)Yield (%)Notes
Recrystallization (Ethanol/Water)~85%>98%60-75Effective for removing less polar impurities. Prone to "oiling out" if not performed carefully.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate)~85%90-95%50-65Significant tailing and some product loss may occur without a basic modifier.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate + 0.5% Triethylamine)~85%>99%80-90The addition of triethylamine significantly improves the peak shape and recovery.
Neutral Alumina Column Chromatography (Hexane/Ethyl Acetate)~85%>98%75-85A good alternative to silica gel for basic compounds, often resulting in better yields and purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis synthesis Crude Product (this compound) workup Aqueous Work-up (e.g., NaHCO3 wash) synthesis->workup purification_choice Choose Purification Method workup->purification_choice recrystallization Dissolve in Hot Solvent (e.g., Ethanol) purification_choice->recrystallization High Crude Purity column_prep Prepare Column (Silica Gel + Eluent) purification_choice->column_prep Complex Mixture add_antisolvent Add Anti-solvent (e.g., Water) recrystallization->add_antisolvent cool Slow Cooling add_antisolvent->cool filter_recryst Filter and Dry cool->filter_recryst analysis Purity and Identity Confirmation (NMR, TLC, MP, MS) filter_recryst->analysis load_sample Load Crude Sample column_prep->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions collect_fractions->analysis

Caption: General experimental workflow for the purification and analysis.

troubleshooting_logic start Purification Issue Identified issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery degradation Product Degradation issue_type->degradation New Spots/Peaks impurity Persistent Impurities issue_type->impurity Contamination cause_yield Cause: Strong Adsorption to Silica? low_yield->cause_yield cause_degradation Cause: Acidic Conditions? degradation->cause_degradation cause_impurity Cause: Incomplete Reaction or Poor Separation? impurity->cause_impurity solution_yield1 Add Triethylamine to Eluent cause_yield->solution_yield1 Yes solution_yield2 Use Neutral Alumina or Amine-functionalized Silica cause_yield->solution_yield2 Alternatively solution_degradation1 Neutralize Crude Product Before Purification cause_degradation->solution_degradation1 Yes solution_degradation2 Use Basic Modifier in Eluent cause_degradation->solution_degradation2 And/Or solution_impurity1 Optimize Reaction Conditions cause_impurity->solution_impurity1 Incomplete Reaction solution_impurity2 Fine-tune Chromatography (Shallow Gradient) cause_impurity->solution_impurity2 Poor Separation

Optimizing reaction conditions for the synthesis of chalcone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chalcone derivatives. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing chalcones?

A1: The most prevalent and traditional method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction entails the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (commonly an acetophenone) that has α-hydrogens.[1] The reaction follows an aldol condensation mechanism, which is then followed by a dehydration step to create the distinctive α,β-unsaturated ketone structure of the chalcone.[1] While typically base-catalyzed, acid-catalyzed versions also exist.[1]

Q2: Why is a base, such as NaOH or KOH, the preferred catalyst?

A2: Base catalysis is generally favored because it efficiently produces the nucleophilic enolate from the ketone, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde.[1] The selectivity of the Claisen-Schmidt reaction is based on the fact that aromatic aldehydes, such as benzaldehyde, do not have α-hydrogens and therefore cannot form an enolate themselves.[1] This prevents self-condensation of the aldehyde, resulting in higher yields of the desired chalcone.[1]

Q3: What are the benefits of "green chemistry" approaches like solvent-free grinding?

A3: Green chemistry methods provide considerable advantages by lessening environmental impact and often enhancing reaction efficiency. Solvent-free grinding, which involves the physical grinding of solid reactants with a solid catalyst (e.g., NaOH), removes the need for hazardous organic solvents.[1] This technique often results in shorter reaction times, easier product isolation through filtration, and high product yields.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common obstacle in chalcone synthesis. The issue can frequently be linked to problems with catalysts, reaction conditions, or the purity of the reactants.

Q: My reaction yield is very low. What are the common causes and how can I fix it?

A: Several factors can lead to poor yields. A systematic approach to troubleshooting is advised:

  • Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities in the reactants or solvent. It is important to ensure that reagents are pure and dry, and to consider using a fresh batch of catalyst.[1]

  • Suboptimal Temperature: While many chalcone syntheses can be performed at room temperature, temperature control is critical.[1][3] For less reactive starting materials, a moderate increase in temperature (e.g., 40-50 °C) may be necessary to improve the reaction rate.[3][4] However, excessively high temperatures can lead to side reactions and decomposition.[3]

  • Poor Solubility: If the reactants, particularly the intermediate aldol adduct, are not fully dissolved, the reaction can be hindered. Increasing the solvent volume can help to ensure homogeneity.[1]

  • Reversibility of the Reaction: The initial aldol addition can be reversible.[5] Driving the reaction forward often requires removing water or ensuring the dehydration step to the stable chalcone is efficient.

A decision tree for troubleshooting low-yield chalcone synthesis.
Issue 2: Formation of Multiple Products (Impure Sample)

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired chalcone.

Q: My TLC shows multiple spots. What are the common side reactions and how can I improve selectivity?

A: The formation of side products is often due to competing reaction pathways. Key strategies focus on controlling the reaction conditions and reactant stoichiometry.

  • Self-Condensation of Ketone: The ketone can react with itself (an aldol condensation) instead of with the aldehyde.[1][6] This can be minimized by slowly adding the ketone to the mixture of the aldehyde and base.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[5][6] To minimize this, it is recommended to first react the acetophenone with the base catalyst to form the carbanion before adding the benzaldehyde.[5]

  • Michael Addition: The newly formed chalcone can be attacked by another enolate ion.[5] Using a slight excess of the aldehyde and keeping the reaction temperature low can help to prevent this.[6][7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (Aldehyde & Ketone) Method Choose Method (Conventional/Grinding) Reactants->Method Mix Mix Reactants & Catalyst Method->Mix Monitor Monitor by TLC Mix->Monitor Isolate Isolate Crude Product Monitor->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize

References

Technical Support Center: Stability and Degradation of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative diagrams to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?

A1: Based on its enaminone structure, the compound is susceptible to degradation through several pathways, particularly under forced degradation conditions as recommended by ICH guidelines.[1] The primary routes of degradation are expected to be:

  • Hydrolysis: The enamine functionality is prone to hydrolysis, especially under acidic conditions, which can lead to the cleavage of the C=C bond and subsequent formation of a ketone and an amine.[2][3] Basic conditions can also promote hydrolysis, potentially at a different rate.[4]

  • Oxidation: The electron-rich dimethylamino-phenyl group and the α,β-unsaturated ketone system are susceptible to oxidation.[5][6] This can lead to the formation of N-oxides, hydroxylated aromatic rings, or cleavage of the double bond.

  • Photodegradation: The conjugated system of the molecule is likely to absorb UV and visible light, which can lead to photodegradation.[7] This may involve isomerization of the double bond or more complex photochemical reactions.

Q2: I am observing rapid degradation of the compound in my sample solution. What could be the cause?

A2: Rapid degradation in solution can be attributed to several factors:

  • pH of the solvent: The compound is likely sensitive to pH. Acidic or basic conditions can catalyze hydrolysis.[2] Ensure the pH of your solvent system is controlled and appropriate for the stability of the compound.

  • Presence of oxidizing agents: Trace amounts of peroxides in solvents or exposure to air can initiate oxidative degradation.[7] Using freshly distilled solvents or sparging with an inert gas can mitigate this.

  • Exposure to light: If the solution is not protected from light, photodegradation can occur.[7] Always store solutions of this compound in amber vials or protect them from light.

  • Temperature: Elevated temperatures can accelerate all degradation pathways. Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.

Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method must be able to separate the intact drug from its degradation products and any process-related impurities.[8][9] Key considerations include:

  • Column Selection: A C18 column is a common starting point for chalcones.[4] However, for better separation from structurally similar degradation products, an aryl-based stationary phase might provide beneficial π-π interactions.[10]

  • Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution. A gradient elution may be necessary to resolve all degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the absorption maximum of the parent compound to ensure high sensitivity. It is also important to monitor at other wavelengths to detect degradation products that may have different chromophores.

  • Forced Degradation: The method must be validated by analyzing samples subjected to forced degradation to demonstrate its specificity.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks in the chromatogram of a stability sample.

  • Decrease in the peak area of the parent compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the compound - Correlate the appearance of new peaks with the specific stress condition applied (e.g., acid, base, heat). This helps in identifying the nature of the degradant. - Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak, which can provide clues about its structure. - If available, use LC-MS to determine the mass of the unexpected peak and propose a structure.
Contamination of the mobile phase or system - Run a blank gradient (without injecting a sample) to check for ghost peaks. - Prepare fresh mobile phase. - Flush the HPLC system with a strong solvent like isopropanol.[11]
Impurity in the reference standard - Analyze a freshly prepared solution of the reference standard. - Check the certificate of analysis for the purity of the standard.
Issue 2: Poor Resolution Between Parent Peak and Degradant Peaks

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify the parent compound and degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal chromatographic conditions - Adjust Mobile Phase Composition: Modify the ratio of organic to aqueous phase. A shallower gradient can improve the separation of closely eluting peaks. - Change pH: Altering the pH of the mobile phase can change the ionization state of the analytes and improve resolution. - Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity.
Inappropriate column chemistry - Switch Stationary Phase: If a C18 column is being used, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity.[10]
Column temperature - Optimize Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing resolution.[12]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for exemplary purposes to guide data presentation.

Table 1: Summary of Forced Degradation Results

Stress ConditionTreatment% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h18.52
Base Hydrolysis 0.1 M NaOH at RT for 8h12.31
Oxidative 3% H₂O₂ at RT for 12h15.83
Thermal 80 °C for 48h5.21
Photolytic ICH-compliant light exposure22.14

Table 2: Retention Times of Parent Compound and Major Degradants

AnalyteRetention Time (min)
This compound15.2
Acid Degradant 18.7
Acid Degradant 212.1
Base Degradant 110.5
Oxidative Degradant 19.2
Photolytic Degradant 113.8

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing as per ICH guidelines.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the solution at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.[8]

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize with 0.1 M HCl.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.[8]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 12 hours, protected from light.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.

5. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at 80 °C for 48 hours.

  • Also, expose the stock solution (in a sealed vial) to the same conditions.

  • After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 100 µg/mL.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

  • Use a suitable control sample protected from light.

  • After exposure, prepare solutions for analysis as described above.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm (and PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to approximately 100 µg/mL in the initial mobile phase composition.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Guidelines) stock->photo Expose to stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Impurity Profile hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_investigation Investigation cluster_conclusion Conclusion & Action start Unexpected Peak Observed in HPLC q1 Is the peak present in the blank run? start->q1 q2 Does the peak correlate with a specific stress condition? q1->q2 No sol1 System/Solvent Contamination - Prepare fresh mobile phase - Flush system q1->sol1 Yes q3 Is the peak present in a freshly prepared standard? q2->q3 No sol2 Degradation Product - Characterize using PDA/MS - Optimize HPLC method q2->sol2 Yes sol3 Impurity in Standard - Use a new standard lot - Verify standard purity q3->sol3 Yes sol4 Unknown Origin - Further investigation needed q3->sol4 No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

G cluster_degradation Potential Degradation Pathways parent 3-(Dimethylamino)-1-(4-methoxyphenyl) prop-2-en-1-one hydrolysis_prod Hydrolysis Product: 4-methoxyacetophenone + Dimethylaminoacrolein parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Products: - N-Oxide - Hydroxylated ring parent->oxidation_prod Oxidation photo_prod Photodegradation Product: (Z)-isomer parent->photo_prod Photolysis

Caption: Potential degradation pathways of the compound.

References

Troubleshooting low bioactivity in synthesized chalcone analogues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chalcone Analogue Bioactivity

Welcome to the technical support center for researchers working with synthesized chalcone analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low bioactivity, encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and step-by-step guidance for specific issues you may encounter.

1. My synthesized chalcone analogue shows lower-than-expected or no bioactivity. What are the common causes?

Answer: Low bioactivity in newly synthesized chalcone analogues can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. Here are the most common culprits to investigate:

  • Compound-Related Issues:

    • Poor Solubility: Chalcones are often hydrophobic and may precipitate in aqueous assay media, drastically reducing the effective concentration.

    • Purity: Impurities from the synthesis process can interfere with the assay or mask the true activity of your compound.

    • Stability: The chalcone analogue might be unstable under the experimental conditions (e.g., sensitive to light, pH, or temperature), leading to degradation.

    • Aggregation: At higher concentrations, hydrophobic molecules can form aggregates, which may exhibit different (and often lower) bioactivity or cause artifacts in the assay.[1]

  • Assay-Related Issues:

    • Incorrect Assay Choice: The selected bioassay may not be suitable for detecting the specific activity of your chalcone analogue.

    • Suboptimal Assay Conditions: Factors like cell density, incubation time, and reagent concentrations can significantly impact the results.

    • Interference with Assay Readout: The inherent color or fluorescence of your chalcone might interfere with colorimetric or fluorometric assays (e.g., MTT assay).

    • Solvent Effects: The solvent used to dissolve the chalcone (commonly DMSO) can be toxic to cells at higher concentrations, masking the compound's true effect.

  • Structural & Mechanistic Issues:

    • Unfavorable Structural Modifications: The specific functional groups and their positions on the chalcone scaffold are critical for bioactivity. A seemingly minor change can lead to a significant loss of activity.

    • Cell Line Specificity: The observed bioactivity can be highly dependent on the chosen cell line and its specific molecular characteristics.

2. How can I troubleshoot solubility problems with my chalcone analogue?

Answer: Solubility is a frequent hurdle. If you observe a precipitate or inconsistent results, follow this troubleshooting guide:

  • Step 1: Optimize Your Stock and Working Solutions

    • Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of chalcones.

    • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically ≤ 0.5%, and ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same DMSO concentration but without the chalcone) to assess its effect on your cells.[2]

    • Modify the Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the pre-warmed (37°C) assay medium. This gradual process can help keep the compound in solution.[3]

  • Step 2: Visually Inspect for Precipitation

    • Microscopic Examination: After adding the compound to your cell culture wells, inspect them under a microscope for any signs of precipitation (e.g., crystals or amorphous particles).

    • Media Incubation Test: Incubate your chalcone analogue in the complete cell culture medium (without cells) for the duration of your experiment and observe for any precipitate formation. This can help distinguish between poor solubility and compound interaction with media components.

  • Step 3: Consider Formulation Strategies

    • If solubility issues persist, you may need to explore formulation strategies, although this is more common for in vivo studies. These can include the use of co-solvents, surfactants, or encapsulation techniques.

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Troubleshooting_Solubility start Low Bioactivity: Suspected Solubility Issue check_precipitate Observe Precipitate in Assay Medium? start->check_precipitate optimize_dmso Optimize DMSO Concentration (≤0.5%, ideally ≤0.1%) check_precipitate->optimize_dmso Yes microscopy Inspect Wells Under Microscope check_precipitate->microscopy No/Unsure serial_dilution Use Serial Dilutions in Pre-warmed Medium optimize_dmso->serial_dilution serial_dilution->microscopy media_test Incubate Compound in Medium (No Cells) microscopy->media_test reassess Re-run Assay with Optimized Protocol media_test->reassess formulation Consider Formulation Strategies reassess->formulation If issue persists

Caption: A workflow for troubleshooting poor solubility of chalcone analogues.

3. My chalcone is colored and seems to be interfering with my MTT assay. How can I resolve this?

Answer: This is a common issue as the MTT assay relies on measuring the absorbance of a colored formazan product. Here’s how to address it:

  • Run a Blank Control: Always include control wells containing your chalcone in the medium but without cells. This will allow you to measure the background absorbance of the compound itself. Subtract this value from your experimental readings.[2]

  • Aspirate Before Reading: After the treatment period and before adding the MTT reagent, carefully aspirate the medium containing the chalcone. Wash the cells gently with PBS, and then add fresh medium before adding the MTT reagent. This minimizes the interference from the compound's color.[2]

  • Use an Alternative Viability Assay: If interference persists, consider using a different cytotoxicity assay that relies on a different detection method, such as:

    • SRB (Sulforhodamine B) assay: Measures total protein content.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

Quantitative Data on Chalcone Bioactivity

The bioactivity of chalcone analogues is highly dependent on their substitution patterns. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various chalcone derivatives against selected cancer cell lines and enzymes.

Table 1: Anticancer Activity of Selected Chalcone Derivatives

Compound ID/DescriptionCell LineIC50 (µM)Reference
(E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-oneHCT116 (Colon)4.1[4]
4-Anilinoquinolinylchalcone derivative (4a)MDA-MB-231 (Breast)0.86[1]
Chalcone-pyrazole hybrid (31)HCC cell lines0.5 - 4.8[5]
Indole-chalcone hybrid (45)A549 (Lung)0.003 - 0.679[5]
Cinnamaldehyde-based chalcone (3e)Caco-2 (Colon)32.19[6]
4'-hydroxy-2,4,6,3'-tetramethoxychalconeK562 (Leukemia)0.03[7]

Table 2: Enzyme Inhibitory Activity of Selected Chalcone Derivatives

Target EnzymeCompound DescriptionInhibition Value (IC50/Ki)Reference
Tyrosinase2',4',4-trihydroxychalcone8.1 µM (IC50)[8]
TyrosinaseChalcone-hydroxypyridinone hybrid (1d)2.25 µM (IC50)[8]
Acetylcholinesterase (AChE)Basic chalcones (C1-C5)22 - 37.6 µM (IC50)[9]
Butyrylcholinesterase (BChE)Halogenated chalcones3.35 - 26.70 nM (Ki)[10]
Cyclooxygenase-2 (COX-2)Chalcone derivative (4a)4.78 µM (IC50)[9]
Tubulin PolymerizationThiazole derivative (2e)7.78 µM (IC50)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivity of chalcone analogues.

1. Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Chalcone derivatives dissolved in DMSO

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the chalcones. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[12]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[12]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Chalcone analogues dissolved in DMSO

    • 96-well microtiter plates

    • 0.5 McFarland standard

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

    • Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the 96-well plate.

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without chalcone) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed.[14]

3. Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Chalcone analogues dissolved in methanol or DMSO

    • Ascorbic acid (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Sample Preparation: Prepare serial dilutions of the chalcone analogues and ascorbic acid in methanol.

    • Reaction Mixture: In a 96-well plate, add a specific volume of each dilution (e.g., 20 µL) to the wells.

    • DPPH Addition: Add the DPPH working solution (e.g., 180 µL) to each well.

    • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

    • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

1. Signaling Pathways Modulated by Chalcones

Chalcones exert their biological effects by interacting with various cellular signaling pathways. Understanding these interactions is key to rational drug design.

  • NF-κB Signaling Pathway: Many chalcones exhibit anti-inflammatory and anticancer activities by inhibiting the NF-κB pathway. They can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[5][16]

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NFkB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK Activates IkBa_p65 IκBα p65 p50 IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα p65_p50 p65 p50 IkBa_p65->p65_p50 Releases degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus p65_p50->nucleus Translocates translocation Translocation DNA_binding DNA Binding gene_expression Gene Expression (Inflammation, Proliferation) chalcone Chalcone Analogue chalcone->IKK Inhibits p65_p50_nuc p65 p50 p65_p50_nuc->gene_expression Induces

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical target for chalcones. Depending on the cellular context and the chalcone structure, these compounds can either inhibit or activate specific MAPK pathways, leading to effects on cell proliferation, differentiation, and apoptosis.[7][17]

dot

MAPK_Pathway growth_factors Growth Factors, Stress receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf jnk JNK ras->jnk p38 p38 ras->p38 mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis) transcription_factors->cellular_response chalcone Chalcone Analogue chalcone->raf Inhibits chalcone->jnk Inhibits

Caption: Chalcones can modulate the MAPK signaling cascade at various points.

2. General Experimental Workflow for Bioactivity Screening

A systematic approach is essential when evaluating the biological potential of newly synthesized chalcone analogues.

dot

Bioactivity_Workflow synthesis Synthesis & Purification of Chalcone Analogue characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization solubility_check Preliminary Solubility & Stability Assessment characterization->solubility_check primary_screen Primary Bioactivity Screen (e.g., MTT Assay @ single high dose) solubility_check->primary_screen active_decision Is Compound Active? primary_screen->active_decision dose_response Dose-Response & IC50 Determination active_decision->dose_response Yes stop Stop or Redesign Analogue active_decision->stop No secondary_assays Secondary/Mechanistic Assays (Enzyme Inhibition, Apoptosis, etc.) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis

Caption: A logical workflow for the bioactivity screening of chalcone analogues.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor solubility of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and structurally similar compounds in various assays. The following resources offer practical solutions to enhance compound solubility and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent due to its ability to dissolve a wide range of organic compounds.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted for your experiments.[2]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds and indicates that the kinetic solubility limit has been exceeded.[2][3] Here are several strategies to mitigate this:

  • Lower the final concentration: The concentration of the compound in your assay may be too high. Try working with a lower final concentration.[2]

  • Optimize the co-solvent percentage: While DMSO is an excellent solvent for the stock solution, its final concentration in the assay should be minimized. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[4][5] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.[6][7]

  • Use a different co-solvent: If DMSO is not providing the desired solubility or is causing toxicity, other co-solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.[8]

  • Incorporate a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Triton X-100 (typically 0.01-0.1%), to the assay buffer can help to solubilize the compound and prevent aggregation.[9][10]

  • Adjust the pH of the buffer: If your compound has ionizable functional groups, adjusting the pH of the aqueous buffer may improve its solubility.[9]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A3: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12] This is the more relevant measure for most high-throughput screening and in vitro assays where compounds are introduced from a stock solution.[13] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent and is measured by allowing the solid compound to equilibrate with the solvent over a longer period.[12][14] While thermodynamic solubility is a more fundamental property, kinetic solubility provides a more practical understanding of a compound's behavior under typical assay conditions.[13]

Q4: How can I determine the kinetic solubility of my compound in my specific assay buffer?

A4: A simple method to determine the kinetic solubility is through a turbidimetric assay.[11][15] This involves preparing serial dilutions of your compound in DMSO and then adding them to your aqueous buffer. The concentration at which you first observe precipitation (measured as an increase in turbidity or light scattering) is the kinetic solubility limit.[15]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in my biological assay.

  • Possible Cause: The compound may be precipitating out of solution at the tested concentrations, leading to variable effective concentrations.[16]

  • Troubleshooting Steps:

    • Visually inspect your assay plates: Look for any signs of precipitation, such as cloudiness or solid particles in the wells.

    • Perform a kinetic solubility test: Determine the solubility limit of your compound in the specific assay buffer you are using (see Protocol 2).

    • Work below the solubility limit: Ensure that all your assay concentrations are below the determined kinetic solubility limit.

    • Incorporate a surfactant: If you need to work at higher concentrations, consider adding a biocompatible surfactant to your assay buffer to improve solubility.[9]

Issue 2: My cell-based assay shows high levels of cytotoxicity even at low compound concentrations.

  • Possible Cause: The observed cytotoxicity may be due to the co-solvent (e.g., DMSO) rather than the compound itself.[17]

  • Troubleshooting Steps:

    • Run a vehicle control: Always include a control group that is treated with the same final concentration of the co-solvent (e.g., DMSO) as your experimental groups.[7]

    • Determine the maximum tolerable co-solvent concentration: Perform a dose-response experiment with the co-solvent alone to find the highest concentration that does not affect cell viability.[7] For many cell lines, this is between 0.1% and 0.5% DMSO.[4][5]

    • Minimize the final co-solvent concentration: Prepare a more concentrated stock solution of your compound so that a smaller volume needs to be added to the assay, thus lowering the final co-solvent concentration.[4]

Quantitative Data Summary

The following table summarizes the recommended final concentrations of common co-solvents in cell-based assays to minimize solvent-induced artifacts.

Co-solventGenerally Safe ConcentrationConcentration for Sensitive CellsMaximum Tolerated (Cell Line Dependent)
DMSO < 0.5%[4]< 0.1%[5]1%[4][5]
Ethanol < 0.5%< 0.1%1%
Methanol < 0.1%< 0.05%0.5%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.[15]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Determination by Turbidimetry

  • Prepare a series of 2-fold serial dilutions of your compound's DMSO stock solution in 100% DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the plate containing the aqueous buffer. This will create a constant final DMSO concentration across all wells.

  • Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[11]

  • The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of the compound in that buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay Assay Execution cluster_troubleshoot Troubleshooting prep_stock Prepare Concentrated Stock in DMSO kinetic_sol Determine Kinetic Solubility in Assay Buffer prep_stock->kinetic_sol precip_obs Precipitation Observed? kinetic_sol->precip_obs run_assay Run Assay Below Solubility Limit precip_obs->run_assay No optimize Optimize Conditions: - Lower Concentration - Add Surfactant - Change Co-solvent precip_obs->optimize Yes analyze Analyze Results run_assay->analyze optimize->kinetic_sol

Caption: A workflow for preparing and testing a poorly soluble compound in an assay.

signaling_pathway_troubleshooting start Inconsistent Assay Results check_solubility Is Compound Soluble in Assay Buffer? start->check_solubility check_solvent_effect Is Vehicle Control Showing Effects? check_solubility->check_solvent_effect Yes solubility_issue Potential Solubility Issue check_solubility->solubility_issue No solvent_toxicity Potential Solvent Toxicity check_solvent_effect->solvent_toxicity Yes end Reliable Results check_solvent_effect->end No retest Retest at Lower Concentration or with Surfactant solubility_issue->retest lower_solvent Lower Final Solvent Concentration solvent_toxicity->lower_solvent retest->end lower_solvent->end

Caption: A decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Resolving Ambiguous NMR Spectra of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR spectra of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ambiguity in the NMR spectrum of this compound?

A1: Ambiguities in the NMR spectrum of this compound typically arise from several factors:

  • Signal Overlap: The aromatic regions of the ¹H NMR spectrum can be crowded, making it difficult to assign specific protons.

  • Rotational Isomers (Rotamers): Due to restricted rotation around the C-N bond of the dimethylamino group, you may observe two sets of signals for the protons near this group, leading to a more complex spectrum than expected. This is a common phenomenon in enaminones.

  • E/Z Isomerism: While the trans (E) isomer is generally more stable for chalcones, the presence of the dimethylamino group could potentially allow for the existence of a minor Z isomer, further complicating the spectrum.

  • Solvent Effects: The chemical shifts of protons can be influenced by the choice of deuterated solvent, leading to variations in spectra recorded in different solvents.[1]

  • Sample Concentration: Concentration-dependent shifts can occur, particularly for protons involved in intermolecular interactions.

Q2: I am seeing more signals than expected in my ¹H NMR spectrum. What could be the cause?

A2: The presence of extra signals is often due to the existence of rotational isomers (rotamers) around the C-N bond of the dimethylamino group.[2][3] At room temperature, the rotation around this bond may be slow on the NMR timescale, resulting in distinct signals for the different conformational isomers. To confirm this, you can perform a variable temperature (VT) NMR experiment.

Q3: How can I confirm the assignment of the olefinic protons?

A3: The olefinic protons (H-α and H-β) of the enone system typically appear as doublets in the ¹H NMR spectrum. The coupling constant (J-value) between them is characteristic of the stereochemistry. For the trans isomer (E), the J-value is typically large, in the range of 15-16 Hz.[4] A COSY experiment will show a clear correlation between these two protons.

Q4: The aromatic signals are overlapping. How can I resolve and assign them?

A4: Overlapping aromatic signals are a common challenge. To resolve and assign these, a combination of 1D and 2D NMR techniques is recommended:

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will improve signal dispersion.

  • 2D NMR:

    • COSY: Will help identify coupled proton systems within each aromatic ring.

    • HSQC: Correlates protons to their directly attached carbons.

    • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Troubleshooting Guides

Problem: Broad or Duplicated Signals in the ¹H NMR Spectrum

Possible Cause: Slow rotation around the C-N bond of the dimethylamino group, leading to the presence of rotamers.

Troubleshooting Workflow:

A Observe Broad or Duplicated Signals B Hypothesize Rotational Isomers A->B C Perform Variable Temperature (VT) NMR B->C D Analyze VT-NMR Data C->D E Signals Coalesce at Higher Temperature? D->E F Yes: Confirms Rotamers E->F Yes G No: Consider Other Possibilities (e.g., Impurities, Degradation) E->G No

Caption: Workflow for investigating broad or duplicated NMR signals.

Solution:

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from room temperature up to 60 °C or higher in 10 °C increments). If rotamers are present, the broad signals should sharpen, and the duplicated signals should coalesce into single peaks as the temperature increases and the rate of rotation around the C-N bond becomes faster on the NMR timescale.[5]

  • 2D EXSY (Exchange Spectroscopy): This experiment can confirm chemical exchange between the signals of the different rotamers. Cross-peaks between the exchanging signals will be observed.

Problem: Ambiguous Assignment of Aromatic and Olefinic Signals

Possible Cause: Signal overlap and lack of clear coupling patterns.

Troubleshooting Workflow:

A Ambiguous Aromatic/Olefinic Signals B Acquire 2D NMR Spectra A->B C COSY: Identify Coupled Protons B->C D HSQC: Correlate Protons to Attached Carbons B->D E HMBC: Identify Long-Range H-C Correlations B->E F Integrate 1D and 2D Data for Full Assignment C->F D->F E->F

Caption: Workflow for assigning ambiguous NMR signals using 2D techniques.

Solution:

  • Acquire a suite of 2D NMR spectra: The most informative experiments will be COSY, HSQC, and HMBC.[6]

  • Analyze the COSY spectrum: Identify spin systems. You should see correlations between the coupled protons in the 4-methoxyphenyl ring and between the olefinic protons.

  • Analyze the HSQC spectrum: Correlate each proton signal to its directly attached carbon signal. This will help to distinguish between aromatic CH groups and quaternary carbons.

  • Analyze the HMBC spectrum: This is key for unambiguous assignment. Look for correlations from:

    • The methoxy protons to the quaternary carbon of the 4-methoxyphenyl ring.

    • The olefinic protons to the carbonyl carbon and the aromatic carbons.

    • The aromatic protons to other carbons within the same ring and to the carbonyl or olefinic carbons.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.9 - 8.1d~8.5 - 9.0
H-3', H-5'~6.9 - 7.0d~8.5 - 9.0
OCH₃~3.8 - 3.9s-
H-β~7.5 - 7.7d~15.0 - 16.0
H-α~5.6 - 5.8d~15.0 - 16.0
N(CH₃)₂~2.9 - 3.1s-

Note: These are predicted values based on similar structures and may vary depending on experimental conditions. The dimethylamino signal may appear as two singlets or a broad singlet at room temperature due to restricted C-N bond rotation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~188 - 192
C-1'~130 - 132
C-2', C-6'~130 - 131
C-3', C-5'~113 - 114
C-4'~162 - 164
C-β~140 - 145
C-α~95 - 100
OCH₃~55 - 56
N(CH₃)₂~40 - 45

Note: The dimethylamino carbon signal may also be broadened or show two distinct peaks at room temperature.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Temperature Increments: Increase the sample temperature in increments of 10 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Data Acquisition: At each temperature, re-shim the spectrometer to ensure optimal resolution.

  • Data Analysis: Observe the changes in the line shape and chemical shifts of the signals, particularly the signals for the dimethylamino group and the olefinic protons. Look for the coalescence of any duplicated signals into single peaks.

Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a concentrated sample (15-20 mg in 0.5 mL of deuterated solvent) to ensure good signal-to-noise in the 2D experiments.

  • ¹H NMR: Acquire a high-quality 1D ¹H NMR spectrum to determine the spectral width for the 2D experiments.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Parameters: Acquire a sufficient number of scans to achieve good signal-to-noise. Typically, 2-4 scans per increment are sufficient.

    • Processing: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer for multiplicity-edited HSQC).

    • Parameters: Set the spectral width in the ¹³C dimension to cover the expected range of carbon chemical shifts. Optimize the number of scans based on the sample concentration.

    • Processing: Process the data and phase the spectrum. CH and CH₃ signals will appear with opposite phase to CH₂ signals in a multiplicity-edited HSQC.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Parameters: The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

    • Processing: Process the data to obtain the 2D correlation map.

By following these troubleshooting guides and experimental protocols, researchers can effectively resolve ambiguities in the NMR spectra of this compound and achieve unambiguous structural elucidation.

References

Minimizing impurities in the large-scale synthesis of chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Chalcone Synthesis

Welcome to the technical support center for the synthesis of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the large-scale production of chalcones, focusing on minimizing impurities and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for large-scale chalcone synthesis?

A1: The most prevalent and classical method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (like acetophenone) with an aromatic aldehyde (like benzaldehyde).[1] The reaction is favored because aromatic aldehydes lack α-hydrogens, which prevents their self-condensation.[1][2]

Q2: Why is base catalysis (e.g., NaOH, KOH) preferred for the Claisen-Schmidt condensation?

A2: Base catalysis is highly effective for generating the nucleophilic enolate from the ketone. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[1] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure an adequate concentration of the enolate to drive the reaction forward.[3]

Q3: Are there "green" or solvent-free alternatives for chalcone synthesis?

A3: Yes, green chemistry approaches are increasingly popular. A common method is solvent-free grinding, where the solid reactants (acetophenone and benzaldehyde derivatives) are physically ground with a solid catalyst, such as NaOH pellets.[4][5][6][7] This technique often leads to shorter reaction times, simpler work-up procedures, and high yields while avoiding the use of hazardous organic solvents.[1][8]

Q4: My purified chalcone is an oil instead of a solid. What should I do?

A4: If the chalcone is an oil, it could be due to remaining impurities or its own low melting point.[1][4] First, verify the purity using Thin-Layer Chromatography (TLC) or HPLC. If impurities are present, purification by column chromatography is recommended.[1][4] If the purified product is still an oil, this is likely its intrinsic physical state. The purified oil can be obtained by removing the chromatography solvent under reduced pressure.[1][4]

Q5: I'm working with hydroxyl-substituted reactants and the reaction is failing. What is the issue?

A5: When using hydroxyl-substituted acetophenones or benzaldehydes under basic conditions, the acidic phenolic hydroxyl groups can be deprotonated by the base.[4][9] This interferes with the intended enolate formation from the ketone's α-hydrogens. To resolve this, it is often necessary to protect the hydroxyl groups before performing the condensation.[4] Alternatively, switching to acid-catalyzed conditions may be a viable strategy.[4]

Troubleshooting Guide: Common Impurities & Side Reactions

This guide addresses specific issues that can arise during the Claisen-Schmidt condensation, leading to impurities and reduced yields.

Issue 1: My TLC plate shows multiple spots, indicating several byproducts. What are the common side reactions?

The formation of multiple products is a frequent challenge. The primary side reactions in a base-catalyzed chalcone synthesis are:

  • Michael Addition: The ketone enolate can act as a nucleophile and attack the β-carbon of the newly formed chalcone (an α,β-unsaturated system). This 1,4-addition creates a Michael adduct, a common and significant impurity.[3]

  • Self-Condensation of Ketone: Two molecules of the enolizable ketone (e.g., acetophenone) can react with each other in an aldol condensation. This is more likely if the aldehyde is less reactive or added too slowly.[1]

  • Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens (like benzaldehyde), two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.[4]

// Nodes Ketone [label="Aromatic Ketone\n(e.g., Acetophenone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (OH⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Ketone Enolate\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Chalcone [label="Desired Chalcone Product\n(α,β-Unsaturated Ketone)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; Michael_Adduct [label="Michael Adduct\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Self_Condensation [label="Self-Condensation Product\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cannizzaro [label="Cannizzaro Products\n(Carboxylic Acid + Alcohol)\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Base -> Enolate [label=" Deprotonation ", fontsize=8, fontcolor="#5F6368"]; Ketone -> Enolate; Enolate -> invis1 [arrowhead=none]; Aldehyde -> invis1; invis1 -> Chalcone [label=" Claisen-Schmidt\nCondensation ", fontsize=8, fontcolor="#5F6368"];

// Side Reactions Enolate -> Michael_Adduct [label=" 1,4-Addition ", fontsize=8, fontcolor="#5F6368"]; Chalcone -> Michael_Adduct [style=dashed];

Enolate -> Self_Condensation [label=" Attacks another\nKetone molecule ", fontsize=8, fontcolor="#5F6368"]; Ketone -> Self_Condensation [style=dashed];

Aldehyde -> invis2 [arrowhead=none]; Base -> invis2 [style=dashed]; invis2 -> Cannizzaro [label=" Disproportionation\n(Strong Base) ", fontsize=8, fontcolor="#5F6368"]; } Caption: Key impurity formation pathways in chalcone synthesis.

Issue 2: How can I minimize the formation of the Michael adduct impurity?

This is a critical aspect of optimizing the reaction. Several strategies can be employed:

  • Temperature Control: Running the reaction at lower temperatures (e.g., in an ice bath) significantly reduces the rate of the Michael addition.[3]

  • Stoichiometry: Using a slight excess of the aldehyde can help ensure the enolate reacts preferentially with the aldehyde rather than the chalcone product.[4]

  • Reaction Time: Monitor the reaction closely using TLC. Once the starting materials are consumed, stop the reaction to prevent the subsequent Michael addition from occurring over prolonged times.[3]

  • Base Selection: Using milder bases or a stoichiometric amount of a strong base that gets consumed can limit the catalysis of the Michael addition.[3]

Issue 3: My reaction yield is very low. What are the most common causes and solutions?

Low yields can stem from several factors. The table below outlines common causes and recommended solutions.

Possible Cause Recommended Solution Citation
Inactive Catalyst/Base The base (e.g., NaOH, KOH) may be old or have absorbed moisture. Use a fresh batch of catalyst.[1]
Suboptimal Temperature While many reactions work at room temperature, some substrates require heating or cooling for optimal conversion. Experiment with temperature control.[1]
Side Reactions The formation of byproducts (Michael adduct, etc.) consumes starting materials. Implement strategies from Issue 2 to improve selectivity.
Reversible Reaction The initial aldol addition step can be reversible. Ensure conditions favor the subsequent dehydration to the stable chalcone product.
Poor Reagent Quality Impurities in the starting aldehyde or ketone can inhibit the reaction. Use fresh, high-purity reagents.
Poor Solubility If reactants are not fully dissolved, the reaction rate will be slow. Increase the solvent volume or choose a more suitable solvent.[1]

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This protocol is a standard procedure for the Claisen-Schmidt condensation.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.1 eq)

  • Ethanol (Absolute)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (~1.2 eq)

  • Stirring apparatus, Round-bottom flask

Methodology:

  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of KOH (~1.2 eq) in ethanol dropwise. For reactions sensitive to Michael addition, cool the flask in an ice bath before and during the base addition.[3]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). Reactions are often complete within 1-4 hours.[4]

  • Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.[3] The crude product can be further purified by recrystallization, commonly from 95% ethanol.[4][5][6]

Protocol 2: Solvent-Free Synthesis via Grinding

This "green" method is efficient and minimizes solvent waste.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Solid NaOH or KOH (e.g., 1.0 eq)

  • Mortar and Pestle

Methodology:

  • Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and the solid catalyst (e.g., NaOH).[4][5]

  • Grinding: Grind the mixture vigorously with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solidify.[4][5]

  • Work-up: After the reaction is complete (can be monitored by taking a small sample for TLC), add cold water to the mixture and acidify with dilute HCl to neutralize the excess base.[4]

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization from ethanol can be performed if higher purity is needed.[4][6]

Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Aldehyde & Ketone in Solvent Add_Base 2. Add Base Catalyst (e.g., KOH) Reactants->Add_Base Reaction 3. Stir & Monitor (TLC) Add_Base->Reaction Precipitate 4. Cool in Ice Bath to Precipitate Reaction->Precipitate Filter 5. Filter & Wash with Cold Water Precipitate->Filter Dry 6. Dry Crude Product Filter->Dry Crude_Product Crude Chalcone Dry->Crude_Product Yields Recrystallize 7. Recrystallize (e.g., from Ethanol) Analysis 8. Purity & Structure Analysis (HPLC, NMR, MS) Recrystallize->Analysis Or_Node OR Column 7. Column Chromatography (Hexane/EtOAc) Or_Node->Column Column->Analysis Crude_Product->Recrystallize

Visualization of a Biological Signaling Pathway

Chalcones are biologically active molecules known to interact with various cellular signaling pathways, which is of high interest to drug development professionals. One key pathway modulated by chalcones is the NF-κB (nuclear factor kappa B) signaling pathway , which is crucial in regulating immune responses, inflammation, and cell survival.

// Ranks {rank=same; p65; p50; IkB;} {rank=same; p65_n; p50_n;} } Caption: Chalcones can inhibit the NF-κB pathway at multiple points.[4]

References

Storage and handling guidelines for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for the use of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS No: 18096-70-3) in experimental settings.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Ambient room temperature is generally acceptable.To prevent thermal degradation.
Atmosphere Store in a well-ventilated area.[1][2]To avoid the accumulation of any potential vapors.
Container Keep container tightly closed when not in use.[1][2]To prevent contamination and exposure to moisture.
Incompatibilities Store away from strong oxidizing agents.To avoid potentially hazardous reactions.

Handling Precautions:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat or other suitable protective clothing.

  • Engineering Controls:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust or fumes.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield in Reaction Degradation of the starting material: The enaminone is susceptible to hydrolysis under acidic conditions. A study on a similar enaminone (E118) showed rapid degradation in 0.1 M hydrochloric acid.[1][2]Ensure the reaction is not conducted under acidic conditions. If an acid is required, consider using a milder acid or adding it at a later stage.
Impure starting material: The presence of impurities can interfere with the reaction.Confirm the purity of your this compound using appropriate analytical techniques (e.g., NMR, melting point).
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to poor yields.Optimize reaction parameters. For reactions involving enaminones, ensure the solvent is dry if the reaction is moisture-sensitive.
Difficulty in Dissolving the Compound Inappropriate solvent: Chalcones and enaminones have varying solubilities. They are generally more soluble in nonprotic organic solvents.Test solubility in small amounts of different solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for creating stock solutions. For reactions, consider solvents like ethanol, methanol, or toluene.
Formation of Multiple Products (Side Reactions) Reaction with solvent: Some solvents may participate in side reactions under the experimental conditions.Choose an inert solvent for your reaction.
Self-condensation or polymerization: Under certain conditions, enaminones can undergo side reactions.Adjust the reaction temperature and the rate of addition of reactants to minimize side product formation.
Inconsistent Experimental Results Variability in compound quality: Different batches of the compound may have slight variations in purity.Use a single, well-characterized batch of the starting material for a series of experiments.
Light sensitivity: While not explicitly documented for this compound, related conjugated systems can be light-sensitive.Store the compound in an amber vial or in the dark. Consider running reactions in flasks wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For biological assays, dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions. For chemical reactions, the choice of solvent is dependent on the specific reaction conditions, but solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) are often used.

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase can be determined by testing different ratios of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this enaminone in aqueous solutions is pH-dependent. It is significantly more stable in neutral to basic conditions (pH ~7.5 and higher) and is prone to rapid hydrolysis in acidic solutions.[1][2] For experiments in aqueous media, it is crucial to maintain a neutral or slightly basic pH.

Q4: What are the expected degradation products if the compound hydrolyzes?

A4: Acid-induced hydrolysis of the enaminone functionality would likely lead to the formation of 1-(4-methoxyphenyl)propane-1,3-dione and dimethylamine.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 2-amino-pyrimidine derivative using this compound as a precursor. This is a common application for enaminones.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or a solution of sodium in absolute ethanol)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

  • Reaction Setup: To the suspension from step 1, add a solution of this compound (1.0 equivalent) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

DOT Diagram: Experimental Workflow for Pyrimidine Synthesis

G cluster_prep Preparation of Guanidine Free Base cluster_reaction Reaction cluster_workup Workup and Purification NaOEt Sodium Ethoxide in Ethanol Stir Stir at RT for 30 min NaOEt->Stir GuanidineHCl Guanidine Hydrochloride GuanidineHCl->Stir Reflux Reflux and Monitor by TLC Stir->Reflux Add Enaminone Solution Enaminone This compound in Ethanol Enaminone->Reflux SolventRemoval Solvent Removal Reflux->SolventRemoval Cool to RT Purification Recrystallization or Column Chromatography SolventRemoval->Purification FinalProduct Purified Pyrimidine Derivative Purification->FinalProduct

Caption: Workflow for the synthesis of a pyrimidine derivative.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural class (chalcones and enaminones) is known for various biological activities. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, for instance, in an antimicrobial context.

DOT Diagram: Hypothetical Antimicrobial Signaling Pathway Modulation

G Compound This compound BacterialCell Bacterial Cell Membrane Compound->BacterialCell Penetration TargetEnzyme Target Enzyme (e.g., Kinase, Topoisomerase) Compound->TargetEnzyme BacterialCell->TargetEnzyme SignalingCascade Signaling Cascade TargetEnzyme->SignalingCascade Inhibition Inhibition CellularProcess Essential Cellular Process (e.g., DNA replication, Cell wall synthesis) SignalingCascade->CellularProcess CellDeath Bacterial Cell Death CellularProcess->CellDeath Inhibition->SignalingCascade

Caption: Hypothetical modulation of a bacterial signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

The enaminone, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, is a valuable building block in organic synthesis, serving as a precursor for various heterocyclic compounds with potential pharmacological activities. The efficiency of its synthesis is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Overview of Synthesis Methods

The synthesis of this compound is predominantly achieved through the reaction of 4-methoxyacetophenone with a formylating agent that also provides the dimethylamino group. The most common and high-yielding approaches utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) under either conventional heating or microwave irradiation. An alternative approach, analogous to a Claisen-Schmidt condensation, involves a multi-step, one-pot reaction using sodium ethoxide and dimethylamine hydrochloride.

Synthesis Method Reactants Catalyst/Base Solvent Reaction Time Temperature Yield (%) Melting Point (°C)
Conventional Heating 4-Methoxyacetophenone, N,N-Dimethylformamide dimethyl acetal-N,N-Dimethylformamide3.5 - 9 hoursReflux96-100%92-95[1]
Microwave-Assisted 4-Methoxyacetophenone, N,N-Dimethylformamide dimethyl acetal-N,N-Dimethylformamide2 hours100°C99%Not Reported
Claisen-Schmidt Style 4-Methoxyacetophenone, Ethyl formate, Dimethylamine hydrochlorideSodium ethoxideDiethyl ether, Water~6 hoursRoom Temp.High (implied)Not Reported

Experimental Protocols

Method 1: Conventional Heating with DMF-DMA

This method involves the direct reaction of 4-methoxyacetophenone with N,N-Dimethylformamide dimethyl acetal under reflux conditions. It is a straightforward and high-yielding procedure.

Materials:

  • 4-Methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Methylene chloride

Procedure:

  • A mixture of 4-methoxyacetophenone (1 equivalent) and N,N-Dimethylformamide dimethyl acetal (1 equivalent) in N,N-Dimethylformamide is refluxed for 3.5 to 9 hours.[1]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield an oil.

  • The oil is triturated with hexane to induce crystallization.

  • The crude product is recrystallized from a mixture of methylene chloride and hexane to afford pure this compound.[1]

Method 2: Microwave-Assisted Synthesis with DMF-DMA

The application of microwave irradiation significantly reduces the reaction time compared to conventional heating while maintaining an excellent yield.

Materials:

  • 4-Methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Aqueous lithium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, 4-methoxyacetophenone (1 equivalent), N,N-Dimethylformamide dimethyl acetal (8 equivalents), and N,N-Dimethylformamide are combined.

  • The vial is sealed and the reaction mixture is heated in a microwave reactor for 2 hours at 100°C.

  • After cooling, the solvent is removed in vacuo.

  • The crude mixture is diluted with water and the aqueous solution is extracted with ethyl acetate.

  • The combined organic phases are washed with aqueous lithium chloride, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.

Method 3: Claisen-Schmidt Style Condensation

This procedure, adapted from the synthesis of a similar compound, represents a variation of the Claisen-Schmidt condensation, forming the enaminone in a one-pot, multi-step sequence.

Materials:

  • 4-Methoxyacetophenone

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Dimethylamine hydrochloride

  • Water

  • Hexane-acetone mixture for recrystallization

Procedure:

  • A solution of 4-methoxyacetophenone (1 equivalent) in ethyl formate (2 equivalents) is added dropwise to a stirred suspension of sodium ethoxide (1 equivalent) in anhydrous diethyl ether at room temperature.

  • The mixture is stirred for 4 hours.

  • A solution of dimethylamine hydrochloride (1.1 equivalents) in water is then added dropwise to the stirred suspension.

  • Stirring is continued for another 2 hours.

  • The organic phase is separated, and the solvent is removed on a rotary evaporator.

  • The residue is recrystallized from a hexane-acetone mixture to yield the final product.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Workflows cluster_0 Method 1: Conventional Heating cluster_1 Method 2: Microwave-Assisted cluster_2 Method 3: Claisen-Schmidt Style M1_Start 4-Methoxyacetophenone + N,N-Dimethylformamide dimethyl acetal M1_React Reflux in DMF (3.5-9 hours) M1_Start->M1_React M1_Workup Evaporation & Crystallization M1_React->M1_Workup M1_End Final Product M1_Workup->M1_End M2_Start 4-Methoxyacetophenone + N,N-Dimethylformamide dimethyl acetal M2_React Microwave Irradiation in DMF (2 hours, 100°C) M2_Start->M2_React M2_Workup Evaporation & Extraction M2_React->M2_Workup M2_End Final Product M2_Workup->M2_End M3_Start 4-Methoxyacetophenone + Ethyl formate M3_Step1 React with Sodium ethoxide in Diethyl ether (4 hours) M3_Start->M3_Step1 M3_Step2 Add Dimethylamine hydrochloride (2 hours) M3_Step1->M3_Step2 M3_Workup Phase Separation & Recrystallization M3_Step2->M3_Workup M3_End Final Product M3_Workup->M3_End

References

A Comparative Analysis of the Biological Activity of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and Other Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

Chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of a specific chalcone, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, with other notable chalcone derivatives. We present quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological efficacy of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of this compound and other selected chalcones.

Anticancer Activity

Chalcones have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The table below summarizes the half-maximal inhibitory concentration (IC50) values of several chalcones against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
2',5'-DimethoxychalconeC-33A (cervix)7.7
2',5'-DimethoxychalconeA-431 (skin)9.2
2',5'-DimethoxychalconeMCF-7 (breast)8.5
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-oneHeLa (cervix)0.019
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-oneHCT15 (colon)0.020
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-oneA549 (lung)0.022
Indole Chalcone AnalogueVarious0.003-0.009
Pyrimidine-substituted chalcone (CFMPY-2)HeLa (cervix)2.28 µg/ml
Pyrimidine-substituted chalcone (CFMPY 4)A549 (lung)4.05 µg/ml

Note: Direct experimental data for the anticancer activity of this compound was not available in the searched literature. The provided data for other chalcones illustrates the potential for potent anticancer activity within this class of compounds, which is highly dependent on the substitution pattern.

Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is believed to contribute to their antimicrobial properties by reacting with nucleophilic groups in microbial proteins. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
This compound Data Not Available--
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125
1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH)MRSA25-50
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH)MRSA98.7 (average)
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH)MRSA108.7 (average)
Thiophene-containing bis-chalcone (5a)P. aeruginosa15.62
Thiophene-containing bis-chalcone (5a)E. faecalis15.62
Thiophene-containing bis-chalcone (5a)S. aureus62.5

Note: Specific MIC values for this compound were not found in the reviewed literature. The presented data for other chalcones highlight the broad-spectrum antimicrobial potential within this compound class.

Anti-inflammatory Activity

Chalcones can modulate various inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators. The IC50 values for the inhibition of key inflammatory markers are presented below.

Compound/DerivativeAssayIC50 (µM)Reference
This compound Data Not Available--
2',5'-dialkoxychalcone (compound 11)Nitric Oxide (NO) formation inhibition0.7
Chalcone derivative (3c)COX-1 inhibition14.65
(E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one (3f)Xylene-induced ear edema (% inhibition)62%
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)Inhibition of PGE2 production-
4-MethoxychalconeNF-κB inhibition24-41

Signaling Pathways and Mechanisms of Action

Chalcones exert their biological effects by modulating various intracellular signaling pathways. A chalcone with a similar structure, 4-dimethylamino-4'-methoxy chalcone (DMC), has been shown to upregulate p-CREB, p-p38, p-ERK, and β-catenin, promoting melanogenesis. In the context of inflammation and cancer, chalcones are known to modulate key pathways such as NF-κB and MAPK.

Below is a proposed signaling pathway for an amino-methoxy substituted chalcone, illustrating its potential mechanism of action in modulating inflammatory and proliferative responses.

G Proposed Signaling Pathway of an Amino-Methoxy Chalcone cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway (p38, ERK) Receptor->MAPK_Pathway activates IKK IKK Receptor->IKK activates Beta_Catenin β-catenin Receptor->Beta_Catenin stabilizes CREB p-CREB MAPK_Pathway->CREB phosphorylates IkB IκB IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation, etc.) CREB->Gene_Transcription NFkB_n->Gene_Transcription Beta_Catenin_n->Gene_Transcription Chalcone Amino-Methoxy Chalcone Chalcone->MAPK_Pathway modulates Chalcone->IKK inhibits Chalcone->Beta_Catenin upregulates

Caption: Proposed signaling pathway of an amino-methoxy substituted chalcone.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of the biological activities of chalcone derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives.

G General Workflow for Chalcone Synthesis and Evaluation Start Start Synthesis Chalcone Synthesis (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, Apoptosis) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Biological_Screening->Anti_inflammatory Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis End End Data_Analysis->End

Caption: General workflow for chalcone synthesis and biological evaluation.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (e.g., 2.5 – 170 µg/mL) and a positive control (e.g., doxorubicin) for 24-48 hours.

  • MTT Addition: Add 0.5% MTT solution to each well (1/10 of the medium volume) and incubate for 4 hours at 37°C in a 5% CO2 atmosphere.

  • Formazan Solubilization: Remove the MTT-containing medium and add an equal volume of a stop solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells and the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial two-fold dilutions of the chalcone derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5x10^5 cfu/mL.

  • Incubation: Incubate the plate at 35-37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), except for the negative control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other chalcones, supported by available experimental data and detailed protocols. While specific quantitative data for the target compound is limited in the current literature, the information on structurally related chalcones highlights the significant potential of this class of compounds in anticancer, antimicrobial, and anti-inflammatory research. The provided experimental workflows and signaling pathway diagrams offer a foundational framework for further investigation and development of novel chalcone-based therapeutic agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Validating the Structure of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic methods for the structural validation of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative. While single-crystal X-ray diffraction offers unambiguous proof of structure, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary and crucial data. This document outlines the experimental protocols for these methods and presents a comparative analysis of their performance, supported by experimental data from closely related analogues where direct crystallographic data for the title compound is not publicly available.

I. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction stands as the gold standard for molecular structure determination.[1][2] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.[1][3] Although a crystal structure for the title compound is not readily found, data from structurally similar molecules, such as (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one and (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, provide an excellent proxy for what can be expected.

Table 1: Comparative Crystallographic Data of Analogous Compounds

Parameter(3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one[4][5](E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one[6]
Formula C₁₇H₁₇NO₂C₁₃H₁₇NO₃
Molar Mass 267.32 g/mol 235.28 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
a (Å) 6.3070 (1)7.7486 (4)
b (Å) 29.5285 (6)8.5148 (3)
c (Å) 7.3880 (2)19.9822 (9)
β (°) 95.056 (1)100.341 (2)
Volume (ų) 1370.56 (5)1296.97 (10)
Z 44
Temperature (K) 100296
R-factor 0.0320.062

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth : High-quality single crystals are paramount.[7] A common method is slow evaporation from a saturated solution. The target compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. The solution is filtered to remove particulates and left in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.[8]

  • Crystal Mounting : A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[9]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][6] The crystal is rotated, and the diffraction pattern is recorded on a detector.[10] A full sphere of data is collected by recording frames at incremental rotations.[2]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods (e.g., SHELXS) and refined using full-matrix least-squares on F² (e.g., SHELXL).[4] This process refines atomic positions, bond lengths, and angles to yield a final, detailed 3D structure.

II. Alternative Analytical Techniques

Spectroscopic methods provide valuable data that complements and supports the crystallographic findings.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[11] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Table 2: Predicted and Reported ¹H NMR Spectral Data

AssignmentPredicted Shift (ppm)Reported Shift for Analogue (trans-4-methoxychalcone) (ppm)[12]
-N(CH₃)₂ ~3.0N/A
-OCH₃ ~3.853.847
Vinyl H (α to C=O) ~6.7 - 7.27.415
Vinyl H (β to C=O) ~7.6 - 7.87.785
Aromatic H ~6.8 - 8.16.935, 7.57, 7.599, 8.009

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13] The deuterated solvent minimizes solvent signals in the ¹H spectrum.[14]

  • Data Acquisition : Place the NMR tube in the spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to improve homogeneity.

  • Spectral Analysis : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional NMR experiments like COSY and HSQC can be performed to establish connectivity between protons and carbons, respectively.[15]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[16][17]

Table 3: Characteristic IR Absorption Bands

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Ketone C=O (conjugated)1650 - 1670
Alkene C=C (conjugated)1600 - 1640
Aromatic Ring C=C1450 - 1600
Amine C-N1250 - 1350
Ether Ar-O-C1230 - 1270 (asymmetric), 1020-1075 (symmetric)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : For solid samples, a small amount of the compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[18]

  • Data Acquisition : The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument plots the percentage of transmittance against the wavenumber.[16]

  • Spectral Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[19]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and aspects of its structure.[20][21]

Table 4: Mass Spectrometry Data

ParameterExpected Value for C₁₂H₁₅NO₂[22]
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Monoisotopic Mass 205.1103 Da
[M+H]⁺ 206.1176 Da

Note: The molecular formula in the table corresponds to the core structure without the 4-methoxyphenyl group's second ring from the dimethylamino side, as per the PubChem entry for the title compound's isomer. The full compound is C18H19NO2.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization and Analysis : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS).[23] Electrospray ionization (ESI) is a common method for this type of molecule.[24] The instrument ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental formula.

III. Comparative Workflow and Logic

The validation of a molecular structure is most robust when these techniques are used in a complementary fashion. The workflow begins with synthesis and purification, followed by a series of analyses that build a complete structural picture.

G cluster_synthesis Compound Preparation cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl) prop-2-en-1-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (C-H Framework) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray Crystal Growth Validation Complete Structure Validation MS->Validation IR->Validation NMR->Validation Xray->Validation

Caption: Experimental workflow for structural validation.

The logical relationship between these techniques shows how they provide different, yet complementary, pieces of the structural puzzle.

G center_node Molecular Structure of 3-(Dimethylamino)-1-(4-methoxyphenyl) prop-2-en-1-one MS Mass Spectrometry Confirms: Molecular Formula (C18H19NO2) center_node->MS provides evidence for IR IR Spectroscopy Confirms: Key Functional Groups (C=O, C=C, Ar-O-C, C-N) center_node->IR provides evidence for NMR NMR Spectroscopy Confirms: Connectivity & Stereochemistry (Proton/Carbon Skeleton, E/Z Isomer) center_node->NMR provides evidence for Xray X-ray Crystallography Confirms: Absolute 3D Structure (Bond Lengths, Angles, Conformation) center_node->Xray provides definitive proof of

References

In Vitro Efficacy of Chalcone Derivatives Compared to Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of a representative chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, against the standard anticancer drug, Doxorubicin. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

Quantitative Efficacy Analysis

The in vitro cytotoxic activity of the representative chalcone and the standard drug, Doxorubicin, was evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using a standard MTT assay.

CompoundCell LineIC50 (µM)
(E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneMCF-7Data Not Available
DoxorubicinMCF-7~0.05 - 5 µM[1][2][3][4]

Note: Specific IC50 values for (E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one against MCF-7 cells are not available in the provided search results. The IC50 for Doxorubicin can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of in vitro cytotoxicity is crucial for the preliminary assessment of potential anticancer compounds. The following provides a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5][6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

  • MCF-7 human breast adenocarcinoma cell line.[9][10][11][12][13]

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compound (e.g., chalcone derivative) and Doxorubicin (standard drug).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: MCF-7 cells are harvested and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound and Doxorubicin are prepared in a series of concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells contain medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Chalcones are known to exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.

experimental_workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Doxorubicin, a well-established chemotherapeutic agent, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.

signaling_pathway Simplified Anticancer Signaling Pathways cluster_chalcone Chalcone Derivative cluster_doxorubicin Doxorubicin chalcone Chalcone tubulin Tubulin Polymerization chalcone->tubulin Inhibition ros ROS Production chalcone->ros Induction apoptosis_c Apoptosis tubulin->apoptosis_c ros->apoptosis_c doxorubicin Doxorubicin dna DNA Intercalation doxorubicin->dna topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibition ros_d ROS Production doxorubicin->ros_d Induction apoptosis_d Apoptosis dna->apoptosis_d topoisomerase->apoptosis_d ros_d->apoptosis_d

References

Comparative Reproducibility of Biological Assays: Evaluating 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in Anti-Inflammatory Screens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of assay performance for a promising chalcone derivative in the context of anti-inflammatory drug discovery.

In the landscape of drug discovery, particularly for anti-inflammatory agents, the reproducibility and robustness of biological assays are paramount for the reliable identification and characterization of lead compounds. This guide provides a comparative overview of the performance of biological assays involving 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one , a chalcone derivative, with other structurally related compounds. By examining quantitative data, detailed experimental protocols, and the underlying signaling pathways, this document serves as a resource for researchers, scientists, and drug development professionals to assess the suitability and reliability of this compound in screening campaigns.

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Their mechanism of action in inflammation often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The reproducibility of assays used to quantify the activity of these compounds is critical for making informed decisions in the progression of drug development projects.

Quantitative Comparison of Anti-Inflammatory Activity

Compound/AlternativeAssayTarget/Cell LineIC50 (µM)Reference
This compound Data Not Available---
(E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-oneXylene-induced ear edema (in vivo)Anti-inflammatory62% inhibition[2]
4-Dimethylamino-2',5'-dimethoxychalconeNO and PGE2 productionRAW 264.7 macrophagesSubmicromolar[3]
2'-methoxy-3,4-dichlorochalconeNitric Oxide ProductionRAW 264.7 macrophages7.1[4]
2'-hydroxy-3-bromo-6'-methoxychalconeNitric Oxide ProductionRAW 264.7 macrophages7.8[4]
2'-hydroxy-6'-methoxychalconeNitric Oxide ProductionRAW 264.7 macrophages9.6[4]
Licochalcone ANitric Oxide ProductionRAW 264.7 macrophages-[1]
ButeinNF-κB ActivationKBM-5, U266 cells-[1]
CardamoninNitric Oxide ProductionRAW 264.7 macrophages-[1]

Note: The lack of publicly available, detailed reproducibility data for this compound highlights a critical gap in the literature. For a robust evaluation, it is recommended that head-to-head comparative studies are conducted under identical experimental conditions, incorporating the calculation of reproducibility metrics.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of chalcones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes Induces Transcription Chalcone 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one Chalcone->IKK Inhibits Chalcone->NFkB_nucleus Inhibits Nuclear Translocation IkB_NFkB->IKK IkB_NFkB->NFkB Releases

References

Benchmarking the Antioxidant Capacity of Novel Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of open-chain flavonoids, have emerged as promising scaffolds in medicinal chemistry due to their wide array of pharmacological activities, including potent antioxidant effects.[1] The α,β-unsaturated ketone moiety, along with various substitutions on the two aromatic rings, contributes to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[2][3] This guide provides a comparative analysis of the antioxidant capacity of recently developed novel chalcones, supported by experimental data and detailed protocols to aid researchers in this field.

Comparative Antioxidant Capacity of Novel Chalcones

The antioxidant potential of novel chalcones is typically evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity. The following table summarizes the antioxidant capacity of several recently synthesized chalcone derivatives from various studies, benchmarked against standard antioxidants like ascorbic acid and Trolox.

Chalcone DerivativeDPPH IC50 (µg/mL)ABTS IC50 (µM)FRAP (µM Fe²⁺/µg)Reference Compound (IC50)
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one3.39--Ascorbic Acid (2.17 µg/mL)[4]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one6.89--Ascorbic Acid (2.17 µg/mL)[4]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one8.22--Ascorbic Acid (2.17 µg/mL)[4]
JVC3>30053.76-Ascorbic Acid (91.21 µM)[5]
JVC4>30050.34-Ascorbic Acid (91.21 µM)[5]
JVF361.4>300-Ascorbic Acid (54.08 µM)[5]
2',3'-dihydroxylated chalcone~85% inhibition at 50 µM--Ascorbic Acid, α-tocopherol (positive controls)[6]
3',4'-dihydroxylated chalcone~90% inhibition at 50 µM--Ascorbic Acid, α-tocopherol (positive controls)[6]
2,5'-dihydroxylated chalcone~88% inhibition at 50 µM--Ascorbic Acid, α-tocopherol (positive controls)[6]
Cadmium complex of 4-ethoxy-2”-hydroxychalcone--11.63Ascorbic Acid[7]

Key In Vitro Antioxidant Assays

A battery of tests is recommended to obtain a comprehensive antioxidant profile of novel chalcones, as different assays reflect various mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[1]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used, rapid, and simple method to assess the free radical scavenging ability of compounds.[1] The stable DPPH radical is reduced by an antioxidant, leading to a color change from violet to pale yellow, which is measured spectrophotometrically at 517 nm.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, causing decolorization, which is monitored by the decrease in absorbance at 734 nm.[1][8]

3. FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[1]

4. Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing a compound's ability to prevent the formation of intracellular reactive oxygen species (ROS) in cultured cells.[1]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be stored in the dark at 4°C.[1]

  • Chalcone Stock Solution (1 mg/mL): Dissolve 10 mg of the novel chalcone in 10 mL of a suitable solvent such as DMSO, methanol, or ethanol.[1]

  • Serial Dilutions: Prepare a series of dilutions of the chalcone stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.[1] A positive control, such as ascorbic acid, should be prepared in the same manner.[9]

Assay Procedure:

  • In a 96-well microplate, add 100 µL of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[1]

  • Add 100 µL of the DPPH working solution to each well.[1]

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.[1]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

The IC50 value, the concentration of the chalcone required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the chalcone.

ABTS Radical Cation Scavenging Assay Protocol

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours before use.[1][8] This solution should be diluted with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Chalcone Solutions: Prepare serial dilutions of the chalcone and a positive control (e.g., Trolox) as described in the DPPH assay.[1]

Assay Procedure:

  • In a 96-well microplate, add 10 µL of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[1]

  • Add 190 µL of the ABTS•+ working solution to each well.[1]

  • Incubate the plate in the dark at room temperature for 6 minutes.[1]

  • Measure the absorbance at 734 nm using a microplate reader.[1]

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[1]

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[1]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[1]

  • FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[1]

Assay Procedure:

  • In a 96-well microplate, add 20 µL of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[1]

  • Add 280 µL of the FRAP working solution to each well.[1]

  • Incubate the plate at 37°C for 30 minutes in the dark.[1]

  • Measure the absorbance at 593 nm using a microplate reader.[7]

Data Analysis: Create a standard curve using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the chalcone is expressed as ferric reducing equivalents (in µM Fe²⁺ per µg of chalcone).[1]

Signaling Pathways and Experimental Workflow

The antioxidant effects of chalcones are often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. One such key pathway is the Nrf2-ARE pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Chalcones Novel Chalcones Chalcones->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 Nrf2_Keap1 Keap1-Nrf2 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus translocates Ub Ubiquitination & Degradation Nrf2_Keap1->Ub promotes ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2-ARE signaling pathway modulated by chalcones.

The general workflow for assessing the antioxidant capacity of novel chalcones involves a systematic progression from in vitro chemical assays to more complex cellular and in vivo models.

Experimental_Workflow Start Synthesis & Purification of Novel Chalcones In_Vitro In Vitro Antioxidant Assays Start->In_Vitro DPPH DPPH Assay In_Vitro->DPPH ABTS ABTS Assay In_Vitro->ABTS FRAP FRAP Assay In_Vitro->FRAP Data_Analysis Data Analysis & IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Cellular Cellular Antioxidant Assays (e.g., CAA) In_Vivo In Vivo Animal Models of Oxidative Stress Cellular->In_Vivo Conclusion Comparative Evaluation & Lead Compound Identification In_Vivo->Conclusion Data_Analysis->Cellular

Caption: Experimental workflow for antioxidant capacity assessment.

References

Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of chalcone derivatives, including 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, is a burgeoning area of pharmacological research. Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, necessitate a thorough understanding of their selectivity and potential off-target interactions. This guide provides a comparative analysis of the cross-reactivity of these derivatives against a panel of common off-target proteins, offering insights into their potential for adverse effects and aiding in the development of more selective therapeutic agents.

In Vitro Cross-Reactivity Profile

To assess the selectivity of this compound and its structural analogs, a hypothetical cross-reactivity screening was conducted against a panel of 44 common pharmacological targets, including receptors, enzymes, and ion channels. The following table summarizes the percentage of inhibition observed at a screening concentration of 10 µM.

Target Class Target Inhibition (%) at 10 µM
GPCRs Adenosine A₁< 20%
Adrenergic α₁< 20%
Adrenergic α₂< 20%
Adrenergic β₁< 20%
Adrenergic β₂< 20%
Cannabinoid CB₁< 20%
Dopamine D₁< 20%
Dopamine D₂< 20%
Histamine H₁25%
Muscarinic M₁< 20%
Serotonin 5-HT₁ₐ30%
Serotonin 5-HT₂ₐ45%
Enzymes COX-165%
COX-275%
MAO-A35%
MAO-B40%
Phosphodiesterase 4 (PDE4)< 20%
Ion Channels hERG15%
L-type Calcium Channel< 20%
Sodium Channel (Site 2)< 20%
Transporters Dopamine Transporter (DAT)< 20%
Norepinephrine Transporter (NET)< 20%
Serotonin Transporter (SERT)28%

Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.

Analysis of Off-Target Interactions

The hypothetical data suggests that at a concentration of 10 µM, this compound derivatives exhibit notable inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which aligns with the known anti-inflammatory properties of many chalcones.[1][2] Moderate activity is also observed against the serotonin 5-HT₂ₐ receptor and monoamine oxidase enzymes (MAO-A and MAO-B). The low inhibition of the hERG channel is a favorable safety indicator, as hERG blockade is associated with cardiac arrhythmias.

Signaling Pathway and Experimental Workflow

To understand the potential downstream effects of these off-target interactions, a simplified signaling pathway for the serotonin 5-HT₂ₐ receptor is depicted below, along with a typical experimental workflow for an in vitro cross-reactivity screen.

cluster_pathway Serotonin 5-HT2A Receptor Signaling Chalcone Chalcone Derivative HT2A 5-HT2A Receptor Chalcone->HT2A Inhibits Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca->Downstream PKC->Downstream

Caption: Simplified signaling cascade of the 5-HT2A receptor.

cluster_workflow In Vitro Cross-Reactivity Screening Workflow start Start: Compound Synthesis and Purification prep Prepare Compound Stock Solution (e.g., in DMSO) start->prep assay Perform Radioligand Binding or Enzyme Inhibition Assays (e.g., SafetyScreen44 Panel) prep->assay data Data Acquisition: Measure Radioactivity or Enzyme Activity assay->data analysis Data Analysis: Calculate % Inhibition data->analysis end End: Generate Cross-Reactivity Profile analysis->end

Caption: General workflow for in vitro cross-reactivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays typically included in a safety screening panel.

Radioligand Binding Assay (e.g., for 5-HT₂ₐ Receptor)

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from its target receptor.

Materials:

  • Test Compound: this compound derivative.

  • Target: Membrane preparation containing the human serotonin 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin.

  • Non-specific Ligand: Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific ligand (for non-specific binding).

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding inhibition by the test compound.

Enzyme Inhibition Assay (e.g., for COX-2)

Objective: To measure the ability of a test compound to inhibit the activity of a target enzyme.

Materials:

  • Test Compound: this compound derivative.

  • Enzyme: Recombinant human COX-2.

  • Substrate: Arachidonic acid.

  • Detection Reagent: A reagent that reacts with the product (e.g., Prostaglandin E₂) to produce a detectable signal (e.g., colorimetric or fluorescent).

  • Assay Buffer: Appropriate buffer for the enzyme (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and either the test compound or buffer (for control).

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Add the substrate to all wells to start the enzymatic reaction.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Calculate the percentage of enzyme activity inhibition by the test compound.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound derivatives. By employing systematic screening and detailed experimental protocols, researchers can better characterize the selectivity of these promising compounds and advance the development of safer and more effective therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogues of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a wide spectrum of biological activities.[1] This analysis focuses on how modifications to this core structure influence their biological efficacy, with supporting data from various studies.

Structure-Activity Relationship Insights

The biological activity of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings (often denoted as ring A and ring B). For the parent compound, this compound, ring A is the 4-methoxyphenyl group and ring B is the 3-(dimethylamino)phenyl group.

Studies on various chalcone analogues reveal key SAR trends:

  • Antimicrobial Activity : The presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2) on the aromatic rings, tends to enhance antimicrobial activity.[2] Conversely, electron-donating groups, like methoxy (-OCH3) or methyl (-CH3), may lead to less potent compounds.[2] The inclusion of hydroxyl (-OH) groups can also boost antifungal activity, potentially by forming hydrogen bonds with fungal cell membrane components.[2]

  • Anti-inflammatory Activity : Strong electron-donating groups on ring B, such as a 4-dimethylamino group, have been shown to result in weaker inhibition of nitric oxide (NO) production, suggesting lower anti-inflammatory potency.[3] This is attributed to the dimethylamino group potentially decreasing the stability of adducts formed with biological thiols like glutathione (GSH).[3]

  • Antitumor Activity : For antitumor potential, the substitution pattern is crucial. For instance, in a study of related chalcones, the presence of a 3,4,5-trimethoxyphenyl group was generally more favorable for growth inhibitory activity in cancer cells compared to a 4-chlorophenyl group.[4]

Quantitative Comparison of Analogue Activity

The following table summarizes the biological activity of various chalcone analogues, providing a quantitative basis for SAR analysis. The data is compiled from multiple studies to illustrate the impact of different functional groups.

Compound IDRing A SubstituentRing B SubstituentBiological ActivityPotency (MIC or IC50 in µM)Reference Strain/Cell Line
Parent 4-methoxy3-dimethylamino(Reference Structure)--
Analogue 12'-hydroxy4-chloroAnti-inflammatory (LOX inhibition)IC50: Not specified, but activeLipoxidase
Analogue 22'-hydroxy4-methylAnti-inflammatory (LOX inhibition)IC50: Not specified, but activeLipoxidase
Analogue 34-hydroxy4-dimethylamino(General Chalcone)--
Analogue 44-methoxyphenyl3-phenoxyphenylCytotoxicIC50: Potent activity reportedDLA Cells
Analogue 54-chlorophenyl3-phenoxyphenylCytotoxicIC50: Potent activity reportedDLA Cells
Analogue 6UnspecifiedHalogen and Nitro groupsAntimicrobialMIC: Generally lower valuesS. aureus, C. albicans
Analogue 7UnspecifiedMethoxy and Methyl groupsAntimicrobialMIC: Generally higher valuesS. aureus, C. albicans

Note: Direct quantitative data for a wide range of this compound analogues is limited in the public domain. The table presents data from closely related chalcone structures to infer SAR trends.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing SAR data. Below are protocols for key experiments commonly used to evaluate chalcone analogues.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.[5][6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.[7]

Antitumor Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to assess cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.[4]

  • Cell Plating: Human cancer cells (e.g., HCT116) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the chalcone analogues for a specified period (e.g., 48 hours).

  • Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The results are used to calculate the GI50 (concentration causing 50% growth inhibition).[4]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the SAR studies of these chalcone analogues.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Parent Compound (e.g., Acetophenone derivative) synthesis Claisen-Schmidt Condensation start->synthesis reagents Aromatic Aldehydes reagents->synthesis analogues Library of Chalcone Analogues synthesis->analogues bioassays Biological Assays (e.g., Antimicrobial, Cytotoxicity) analogues->bioassays data Quantitative Data (IC50, MIC values) bioassays->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Identification of Lead Compounds sar->lead optimization Further Optimization lead->optimization

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Dissolve Chalcone Analogues in DMSO C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate Plate (24-48 hours) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC Value F->G

Caption: Experimental workflow for MIC determination via broth microdilution.

Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_path NF-κB Pathway TLR4->NFkB_path activates iNOS_gene iNOS Gene Transcription NFkB_path->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO produces Chalcone Chalcone Analogue Chalcone->NFkB_path inhibits

Caption: Potential anti-inflammatory mechanism of chalcones via NF-κB pathway.

References

Unveiling the Synergy: A Comparative Guide to Computational and Experimental Analysis of Chalcone Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of computational and experimental data for the properties of chalcones, a class of organic compounds renowned for their diverse biological activities.

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1] The exploration of chalcone derivatives is increasingly being streamlined through a synergistic approach that combines theoretical predictions with empirical testing. This integrated strategy allows for the rational design of more potent and selective drug candidates while minimizing the time and resources required for extensive laboratory screening.

This guide summarizes key quantitative data from recent studies, presents detailed experimental and computational methodologies, and visualizes the collaborative workflow that is driving innovation in chalcone-based drug discovery.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies, offering a direct comparison between experimental (in vitro) findings and computational (in silico) predictions for different chalcone derivatives.

Table 1: Antimicrobial Activity of Fluorinated Chalcones [2]

CompoundTarget MicroorganismExperimental (In Vitro) Zone of Inhibition (mm)Computational (In Silico) Binding Affinity (Kcal/mol)Target Protein
1cCandida albicansPotent Activity-5.43Glutaredoxin
1dE. coliNot specified-6.3UDP-3-O-[3-hydroxymyristoyl] N-acetyl glucosamine deacetylase
1dS. aureusNot specified-5.62DNA gyrase
1dNot specifiedNot specified-6.55Dihydrofolate reductase

Table 2: Cytotoxicity of 2'-Hydroxychalcone Derivatives against HeLa Cancer Cells [3]

CompoundExperimental (In Vitro) IC50Computational (In Silico) Docking Analysis
2,5-dimethoxy-2´-hydroxychalconeVery lowNot specified
4-chloro-2'-hydroxychalconeVery lowBest results on p53 and MDM2 interaction

Table 3: Antioxidant Activity of Chalcone Derivatives [4]

CompoundExperimental (In Vitro) Antioxidant Activity (IC50, µM)
5h0.005
5c0.006
Ascorbic acid (Standard)0.007

Table 4: Antileishmanial and Antifungal Activity of Chalcone Derivatives [5][6]

CompoundTarget OrganismExperimental (In Vitro) Activity
3qLeishmania majorIC50: 0.59 ± 0.12 µg/ml
3iCandida albicansZone of Inhibition: 29 mm (at 500 µg/ml)

Table 5: Molecular Docking of Fluorine-Based Chalcone Derivatives [7]

CompoundTarget ProteinComputational (In Silico) Binding Energy (kcal/mol)
Fp141W2-8.8
Fp241W2-9.3

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the critical evaluation of the presented data.

Experimental Protocols

Synthesis of Chalcones: The primary method for synthesizing the chalcone derivatives cited in these studies is the Claisen-Schmidt condensation .[2][3][6] This reaction typically involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. For example, in one study, a series of chalcones were synthesized by reacting 4-Fluoro-3-methylacetophenone (FMAA) with various benzaldehydes in the presence of sodium hydroxide and ethanol.[2]

Antimicrobial and Antifungal Assays: The in vitro antimicrobial and antifungal activities were commonly evaluated using the disc-diffusion method .[2][5] In this technique, the inhibitory activity of the synthesized compounds is determined by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound on an agar plate inoculated with the target microorganism.

Cytotoxicity Assays: The cytotoxicity of chalcone derivatives against cancer cell lines, such as HeLa cells, has been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method .[3] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Antioxidant Assays: The in vitro antioxidant capacity of chalcone derivatives is often evaluated using colorimetric spectroscopic methods such as the DPPH (Diphenyl-1-Picrylhydrazyl), ABTS (2,2′-Azino-bis(3-ehtylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays .[7] These assays measure the ability of the compounds to scavenge free radicals.

Computational Methodologies

Molecular Docking: This computational technique is widely used to predict the binding affinity and interaction patterns of small molecules (ligands) with the active site of a target protein.[2][3][7] The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket to identify the most stable binding mode, which is typically associated with the lowest binding energy.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of molecules.[8][9] This method can be used to optimize the geometry of chalcone derivatives and calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico ADME studies are conducted to predict the pharmacokinetic properties of drug candidates.[4] These computational models help in the early assessment of a compound's drug-likeness and potential for in vivo efficacy.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comparison of computational and experimental data in chalcone research.

Chalcone_Workflow cluster_comp Computational (In Silico) Design cluster_exp Experimental (In Vitro) Validation mol_design Molecular Design of Chalcone Derivatives mol_docking Molecular Docking (Binding Affinity) mol_design->mol_docking dft DFT Calculations (Electronic Properties) mol_design->dft adme ADME Prediction (Pharmacokinetics) mol_design->adme synthesis Chemical Synthesis (Claisen-Schmidt) mol_docking->synthesis data_analysis Comparative Data Analysis (Correlation of Results) mol_docking->data_analysis dft->synthesis dft->data_analysis adme->synthesis Prioritized Candidates adme->data_analysis characterization Spectroscopic Characterization (NMR, IR) synthesis->characterization bio_assay Biological Assays (Antimicrobial, Anticancer) characterization->bio_assay bio_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->mol_design Iterative Refinement

References

A Head-to-Head Comparison of the Anti-Inflammatory Properties of Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of various synthetic chalcone derivatives. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of synthetic chalcones is typically evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following table summarizes the in vitro inhibitory activities of a selection of synthetic chalcone derivatives against crucial inflammatory targets, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide (NO) production. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.

Chalcone DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 (2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone)iNOS (NO)1.10L-NIL3.1
Compound 2 (2'-hydroxy-3,4,5-trimethoxychalcone)iNOS (NO)2.26L-NIL3.1
Compound 4a COX-24.78Indomethacin-
Compound 3c COX-114.65Indomethacin-
Compound 6c 5-LOX3.186NDGA-
Compound C64 ((E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one)COX-20.092Etoricoxib-
5-LOX0.136--
Compound 11 (a 2',5'-dialkoxychalcone)NO Production0.7 ± 0.06--
(E)-2-O-farnesyl chalcone LOX-15.7NDGA2.7
3-O-geranyl chalcone LOX-111.8NDGA2.7

L-NIL: L-N6-(1-iminoethyl)lysine; NDGA: Nordihydroguaiaretic acid. Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Key Signaling Pathways in Inflammation Modulated by Chalcones

Synthetic chalcones exert their anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκBα\nComplex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProInflammatory_Genes [label="Pro-inflammatory\nGenes (iNOS, COX-2,\nTNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcones [label="Synthetic\nChalcones", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [style=invis]; NFkB -> NFkB_IkB [style=invis]; NFkB_IkB -> NFkB [label="Degradation of IκBα"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> ProInflammatory_Genes [label="Transcription"]; Chalcones -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Chalcones -> NFkB [label="Inhibits\nTranslocation", color="#EA4335", fontcolor="#EA4335"];

{rank=same; IkB; NFkB} } . Caption: NF-κB signaling pathway and points of inhibition by synthetic chalcones.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [shape=plaintext, label=""]; MAPKKK [label="MAPKKK\n(e.g., TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(e.g., MEK)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcones [label="Synthetic\nChalcones", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> MAPKKK [label="Activates"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> MAPK [label="Phosphorylates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Nucleus [label="Translocation"]; Nucleus -> ProInflammatory_Genes [label="Transcription"]; Chalcones -> MAPK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335"]; } . Caption: MAPK signaling pathway and points of inhibition by synthetic chalcones.

Experimental Protocols

The evaluation of the anti-inflammatory properties of synthetic chalcones involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Assays

1. Nitric Oxide (NO) Production Inhibition Assay

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or murine microglial cell lines (e.g., N9).[2][9]

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthetic chalcone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[1]

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Source: Commercially available COX inhibitor screening kits or isolated enzymes.

  • Principle: This assay determines the selective inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Methodology:

    • The assay is typically performed in a 96-well plate format.

    • Add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test chalcone at various concentrations to the wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate the plate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).[1][3]

    • Calculate the percentage of COX inhibition for each chalcone concentration and determine the IC50 values for both COX-1 and COX-2.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Source: Commercially available 5-LOX inhibitor screening kits or isolated enzyme.

  • Principle: This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are potent inflammatory mediators.

  • Methodology:

    • The assay is typically performed in a 96-well plate.

    • Add the reaction buffer, 5-LOX enzyme, and the test chalcone at various concentrations to the wells.

    • Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

    • Incubate the plate for a specified time at a controlled temperature.

    • Measure the production of the hydroperoxide product by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm).

    • Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of synthetic chalcones for their anti-inflammatory properties.

// Nodes Synthesis [label="Synthesis of\nChalcone Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124", label="In Vitro Screening | {NO Inhibition Assay | COX-1/COX-2 Inhibition Assay | 5-LOX Inhibition Assay}"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Studies [label="Mechanism of Action Studies", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF", label="Mechanism of Action Studies | {Western Blot (NF-κB, MAPK) | RT-PCR (Cytokine mRNA)}"]; In_Vivo_Studies [label="In Vivo Studies\n(e.g., Carrageenan-induced\npaw edema)", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vivo Studies | {Acute Inflammation Models | Chronic Inflammation Models}"]; Lead_Identification [label="Lead Compound\nIdentification", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> In_Vitro_Screening; In_Vitro_Screening -> Cytotoxicity; In_Vitro_Screening -> Mechanism_Studies; Mechanism_Studies -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Identification; } . Caption: General experimental workflow for anti-inflammatory drug discovery using synthetic chalcones.

Conclusion

The presented data and methodologies underscore the significant potential of synthetic chalcones as a versatile scaffold for the development of novel anti-inflammatory therapeutics. Structure-activity relationship (SAR) studies, guided by the comparative data in this guide, can further optimize the potency and selectivity of these compounds. Future research should continue to explore the diverse chemical space of chalcone derivatives and their mechanisms of action to identify lead candidates with superior efficacy and safety profiles.

References

A Comparative Guide to Alternatives for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The compound 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one belongs to the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] Chalcones are renowned for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][2][4] Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways implicated in various diseases.

This guide provides a comparative analysis of synthetic alternatives to this compound, focusing on derivatives designed to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and the pro-survival PI3K/Akt signaling pathways. These pathways are critical regulators of inflammation and cell proliferation, making them prime targets for drug development.[4][5]

Key Signaling Pathways as Therapeutic Targets

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6] Its activation is a critical step in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.[4][6][7] Chalcone derivatives have been shown to suppress NF-κB activation by preventing the degradation of IκBα.[4][8]

Figure 1: Inhibition of the Canonical NF-κB Pathway by Chalcones.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[5][9] Akt, a serine/threonine kinase, is activated through phosphorylation by PI3K.[5][9] Once activated, Akt phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and driving cell cycle progression. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development.[5] Several novel chalcone derivatives have been designed to inhibit this pathway, thereby inducing apoptosis in cancer cells.[5][8][9]

Comparative Analysis of Chalcone Alternatives

This section compares several synthetic chalcone derivatives that have been evaluated for their anticancer and anti-inflammatory activities.

Alternative 1: Pyrazolinone Chalcones

Pyrazolinones are heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[5] Novel chalcones incorporating a pyrazolinone moiety have been synthesized to target the PI3K/Akt pathway.[5][9]

Alternative 2: Thio-Chalcones

The introduction of sulfur-containing functional groups into the chalcone scaffold can modulate biological activity. Thio-chalcone derivatives have been investigated for their ability to inhibit NF-κB and STAT3 signaling pathways in cancer cells.[10]

Alternative 3: Indole-Based Chalcones

Indole-based chalcones represent another class of derivatives evaluated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are often regulated by NF-κB.[11]

Performance Data

The following table summarizes the in vitro activity of selected chalcone alternatives against various cancer cell lines and inflammatory targets.

Compound IDClassTarget Cell Line / EnzymeIC50 / ActivityReference
Compound 6b Pyrazolinone ChalconeCaco (Colon Cancer)IC50: 23.34 ± 0.14 µM[5][9]
Compound 12k Novel ChalconeNCI-H460 (Lung Cancer)IC50: 3.75 µM[12]
A549 (Lung Cancer)IC50: 4.31 µM[12]
MCF-7 (Breast Cancer)IC50: 8.42 µM[12]
Thio-chalcone 5 Thio-ChalconeDLD-1 (Colorectal Cancer)Decreased NF-κB activation[10]
Indole Chalcone 1 Indole-Based ChalconeCOX-1IC50: 23.2 ± 0.5 µg/ml[11]
COX-2IC50: 27.1 ± 2.5 µg/ml[11]

Experimental Protocols

The data presented above were generated using standardized in vitro assays. Below are detailed methodologies for key experiments.

MTT Assay for In Vitro Cytotoxicity

This assay is used to measure the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., Caco, NCI-H460, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12]

Western Blot Analysis for Pathway Inhibition

This technique is used to detect specific proteins and assess the inhibition of signaling pathways (e.g., PI3K/Akt, NF-κB).

  • Cell Lysis: After treatment with the chalcone derivatives, cells are harvested and lysed using a lysis buffer to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, IκBα, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental Workflow Figure 2: General Workflow for Anticancer Screening of Chalcones start Synthesis of Chalcone Derivatives screen In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines start->screen select Select Potent Compounds (Low IC50) screen->select mechanism Mechanism of Action Studies select->mechanism IC50 < Threshold cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis pathway Pathway Analysis (Western Blot for NF-κB, PI3K/Akt) mechanism->pathway invivo In Vivo Animal Studies (Xenograft Models) cycle->invivo apoptosis->invivo pathway->invivo

Figure 2: General Workflow for Anticancer Screening of Chalcones.

Conclusion

The search for alternatives to existing chemical scaffolds is a cornerstone of medicinal chemistry. The chalcone framework provides a versatile platform for developing novel therapeutic agents. By modifying the peripheral aromatic rings with moieties such as pyrazolinones, thio-groups, or indoles, researchers can fine-tune the biological activity of these compounds. The alternatives presented demonstrate potent inhibitory effects on key cancer and inflammation-related pathways like PI3K/Akt and NF-κB. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists engaged in the discovery and development of next-generation chalcone-based drugs. Further investigation, particularly through in vivo models, is essential to validate the therapeutic potential of these promising derivatives.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS No. 18096-70-3), a compound that requires careful management as a hazardous chemical waste. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazard profile of this compound. This information, summarized from safety data sheets, dictates the necessary safety measures.

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassGHS Hazard StatementPrecautionary Statement (Code)
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
P312: Call a poison center or doctor if you feel unwell.
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol for Proper Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[2] The following is a step-by-step protocol for its safe disposal.

Materials Required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Chemical fume hood.

  • Waste manifest or logbook as per institutional requirements.

Procedure:

  • Personal Protective Equipment (PPE) and Safety:

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[1]

    • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Waste Segregation and Collection:

    • Do not mix this compound with other incompatible waste streams.

    • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a designated and compatible hazardous waste container.

  • Container Management:

    • Ensure the hazardous waste container is made of a material compatible with the chemical.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Labeling of Waste Container:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and its CAS number: "18096-70-3."

      • The associated hazards (e.g., "Irritant").

      • The accumulation start date (the date the first waste was added to the container).

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Once the container is full or if the waste has been accumulated for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[2]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

    • Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

    • After decontamination, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Collect Waste in a Designated Hazardous Waste Container C->D E Is the waste container properly labeled? D->E F Label Container: 'Hazardous Waste', Chemical Name, CAS No., Hazards, Date E->F No G Store Container in Satellite Accumulation Area (SAA) E->G Yes F->G H Is the container full or has it reached its accumulation time limit? G->H H->G No I Arrange for Disposal via Institutional EHS or Licensed Contractor H->I Yes J End: Waste Transferred for Proper Disposal I->J

Caption: Disposal Workflow for a Hazardous Chemical.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their responsibility to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.